2-Isobutoxypyridine-3-boronic acid
Description
Properties
IUPAC Name |
[2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPOWUYMVMJUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681882 | |
| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-95-4 | |
| Record name | B-[2-(2-Methylpropoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-Isobutoxypyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This document consolidates available data, provides detailed experimental protocols for analogous compounds, and offers insights into its safe handling and application.
Core Chemical Properties
This compound is a pyridine-based organoboronic acid. Its chemical structure features an isobutoxy group at the 2-position and a boronic acid moiety at the 3-position of the pyridine ring.
| Property | Data | Source |
| Molecular Formula | C₉H₁₄BNO₃ | PubChem[1] |
| Molecular Weight | 195.03 g/mol | PubChem[1] |
| IUPAC Name | [2-(2-methylpropoxy)pyridin-3-yl]boronic acid | PubChem[1] |
| CAS Number | 1218790-95-4 | PubChem[1][2] |
| Appearance | Expected to be a white to off-white solid | General knowledge on boronic acids |
| Melting Point | 140-144 °C (for the analogous 2-methoxypyridine-3-boronic acid) | Sigma-Aldrich |
| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexanes. | General knowledge on boronic acids |
Synthesis and Experimental Protocols
General Synthesis Pathway for 2-Alkoxypyridine-3-boronic Acids
Caption: General synthesis of 2-alkoxypyridine-3-boronic acids.
Detailed Experimental Protocol (Adapted for this compound)
Materials:
-
2-Isobutoxy-3-bromopyridine
-
Magnesium turnings
-
Lithium chloride (0.5 M solution in THF)
-
Diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene)
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
0.1 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Acetonitrile
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a solution of lithium chloride in THF (1.25 equivalents) followed by a catalytic amount of DIBAL-H in toluene to activate the magnesium. Stir for 5 minutes at room temperature.
-
Add a solution of 2-isobutoxy-3-bromopyridine (1.0 equivalent) in anhydrous THF to the activated magnesium suspension.
-
Stir the reaction mixture at room temperature for 30 minutes to form the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trimethyl borate (2.0 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 0.1 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of water and acetonitrile to yield this compound.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely published. The following sections provide predicted data based on the analysis of its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A key feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron atom often shows a very broad signal or is not observed at all due to the quadrupolar relaxation of the boron nucleus.[4]
Predicted ¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | dd | 1H | Pyridine H-6 |
| ~7.9 | dd | 1H | Pyridine H-4 |
| ~7.0 | dd | 1H | Pyridine H-5 |
| ~8.0 | br s | 2H | B(OH)₂ |
| ~4.1 | d | 2H | O-CH₂ |
| ~2.0 | m | 1H | CH(CH₃)₂ |
| ~1.0 | d | 6H | CH(CH₃)₂ |
Predicted ¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (ipso-alkoxy) |
| ~150 | C6 |
| ~140 | C4 |
| ~120 | C5 |
| ~110 | C3 (ipso-boron, may be broad or unobserved) |
| ~75 | O-CH₂ |
| ~28 | CH(CH₃)₂ |
| ~19 | CH(CH₃)₂ |
Mass Spectrometry (MS)
-
Expected Molecular Ion (M+H)⁺: m/z = 196.11
-
Common Fragments: Loss of water (-18), loss of the isobutoxy group (-73). Boronic acids are also known to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (from B(OH)₂) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C and C=N stretch (pyridine ring) |
| 1380-1320 | B-O stretch |
| 1250-1200 | C-O stretch (alkoxy) |
Safety and Handling
Specific safety data for this compound is not available. The following information is based on data for analogous alkoxy pyridine boronic acids and general knowledge of boronic acids.
Hazard Statements (based on similar compounds):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are often sensitive to moisture and can dehydrate to form boroxines. Storage at 2-8 °C is recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Organic Synthesis
This compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
This reaction allows for the coupling of the 2-isobutoxypyridin-3-yl moiety with a variety of aryl or heteroaryl halides or triflates, providing access to a wide range of complex molecules for drug discovery and materials science.
References
A Comprehensive Technical Guide to the Synthesis of 2-Isobutoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of 2-isobutoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is based on established and reliable methodologies for the preparation of substituted pyridinylboronic acids.[1] The proposed pathway involves a two-step sequence: first, the synthesis of a key intermediate, 3-bromo-2-isobutoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.
This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process, starting from a commercially available dihalopyridine.
-
Step 1: Nucleophilic Aromatic Substitution. Synthesis of the precursor, 3-bromo-2-isobutoxypyridine, via the reaction of 3-bromo-2-chloropyridine with sodium isobutoxide. The isobutoxide nucleophile preferentially displaces the chloride at the 2-position, which is more activated towards nucleophilic attack.
-
Step 2: Halogen-Metal Exchange and Borylation. Conversion of 3-bromo-2-isobutoxypyridine to the target boronic acid. This is accomplished by a low-temperature lithium-halogen exchange using n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate).[2][3] Subsequent acidic workup hydrolyzes the borate ester to yield the final product. This halogen-metal exchange followed by borylation remains the most fundamental and reliable method for preparing pyridinylboronic acids on a large scale.
The overall synthetic pathway is illustrated in the workflow diagram below.
Figure 1: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the key reactants, conditions, and expected outcomes for each step of the synthesis. Yields are estimated based on analogous transformations reported in the literature.
| Step | Reaction | Starting Material | Key Reagents & Solvents | Temperature | Time | Product | Expected Yield |
| 1 | Nucleophilic Aromatic Substitution | 3-Bromo-2-chloropyridine | Sodium hydride, Isobutanol, Anhydrous THF | Reflux | 12-24 h | 3-Bromo-2-isobutoxypyridine | 75-85% |
| 2 | Halogen-Metal Exchange & Borylation | 3-Bromo-2-isobutoxypyridine | n-Butyllithium, Triisopropyl borate, Anhydrous THF, Toluene | -78 °C to -40 °C | 1-2 h | This compound | 80-95%[3] |
Experimental Protocols
Safety Precaution: This synthesis involves highly reactive and hazardous materials, including sodium hydride (flammable solid) and n-butyllithium (pyrophoric). All procedures must be conducted by trained personnel in a certified fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE).
Step 1: Synthesis of 3-Bromo-2-isobutoxypyridine
This protocol describes the nucleophilic aromatic substitution of chloride from 3-bromo-2-chloropyridine with isobutoxide.
Materials:
-
3-Bromo-2-chloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Isobutanol (2-methyl-1-propanol), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation of Sodium Isobutoxide: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isobutanol (1.5 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the complete formation of sodium isobutoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium isobutoxide solution, add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-bromo-2-isobutoxypyridine as a pure compound.[4]
Step 2: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid via an in-situ quench method.[3]
Materials:
-
3-Bromo-2-isobutoxypyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Diethyl ether
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio).
-
Add triisopropyl borate (1.2 equivalents) and 3-bromo-2-isobutoxypyridine (1.0 equivalent) to the solvent mixture.
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution (1.1 equivalents) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C. The lithium-halogen exchange is typically very fast.[5]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at -78 °C. The generated 3-lithio-2-isobutoxypyridine intermediate reacts rapidly with the triisopropyl borate present in the mixture.[3]
-
Workup and Isolation: Remove the cooling bath and allow the reaction to warm to -20 °C.
-
Quench the reaction by adding 2N HCl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer. The pH of the aqueous layer should be approximately 1.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material and other organic impurities.
-
Adjust the pH of the aqueous layer to approximately 7-8 using a suitable base (e.g., 2N NaOH) to precipitate the boronic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the borylation step (Step 2), highlighting the critical low-temperature conditions.
Figure 2: Workflow for the borylation of 3-bromo-2-isobutoxypyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma, comprises preparing a pyridin-2-borate compound, purifying the pyridin-2-borate compound; and hydrolyzing the purified pyridin-2-borate compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-bromo-2-isobutoxypyridine | 1060812-85-2 [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid (CAS 1218790-95-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and spectroscopic analyses are included to support researchers in their synthetic endeavors.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Ethoxypyridine-3-boronic acid | 2-Methoxypyridine-3-boronic acid |
| CAS Number | 1218790-95-4 | 854373-97-0 | 163105-90-6 |
| Molecular Formula | C₉H₁₄BNO₃[1] | C₇H₁₀BNO₃ | C₆H₈BNO₃ |
| Molecular Weight | 195.03 g/mol [1] | 166.97 g/mol | 152.94 g/mol |
| IUPAC Name | [2-(2-Methylpropoxy)-3-pyridinyl]boronic acid[1] | (2-Ethoxypyridin-3-yl)boronic acid | (2-Methoxypyridin-3-yl)boronic acid |
| Melting Point | Not available | 101.5-107.5 °C | 136-144 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Generally low in water, soluble in organic solvents such as methanol, and DMSO. | Not available | Not available |
Synthesis
The synthesis of this compound can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective route involves the ortho-lithiation of a corresponding 2-isobutoxypyridine precursor followed by borylation.
Experimental Protocol: Synthesis via Lithiation and Borylation
This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids.
Materials:
-
2-Bromopyridine
-
Sodium isobutoxide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of 2-Isobutoxypyridine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Add sodium isobutoxide (1.1 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isobutoxypyridine.
-
Lithiation and Borylation: Dissolve the crude 2-isobutoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithiation. To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with ethyl acetate. The product may be in either the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer to around 7 with a base may facilitate extraction into the organic phase. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Applications in Drug Discovery
Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
This compound serves as a valuable building block for introducing a substituted pyridine moiety into a target molecule. The pyridine ring is a common pharmacophore, and its substitution pattern can significantly influence the biological activity and pharmacokinetic properties of a drug candidate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). Isobutoxy Protons: A doublet for the two CH₃ groups (~δ 1.0 ppm), a multiplet for the CH proton (~δ 2.0 ppm), and a doublet for the OCH₂ group (~δ 4.0 ppm). Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon attached to the boron will likely be broad. Isobutoxy Carbons: Signals for the CH₃ carbons (~δ 19 ppm), the CH carbon (~δ 28 ppm), and the OCH₂ carbon (~δ 75 ppm). |
| IR Spectroscopy | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the boronic acid hydroxyl groups. C-H Stretch: Bands around 2850-3000 cm⁻¹ for the isobutoxy group. B-O Stretch: A strong band in the region of 1310-1380 cm⁻¹. C-O Stretch: A band around 1250 cm⁻¹. Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI+) | [M+H]⁺: Expected at m/z 196.11. Dehydration peaks ([M+H-H₂O]⁺ at m/z 178.10 and [M+H-2H₂O]⁺ at m/z 160.09) are also possible. |
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Safety Information
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide is intended to provide a comprehensive resource for researchers working with this compound. By detailing its properties, synthesis, and applications, this guide aims to facilitate its effective use in the advancement of chemical and pharmaceutical research.
References
An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its applications in drug discovery, particularly focusing on its role as an enzyme inhibitor and a key reagent in cross-coupling reactions.
Core Chemical and Physical Properties
This compound is an organic compound featuring a pyridine ring functionalized with an isobutoxy group and a boronic acid moiety. These structural features make it a valuable intermediate in the synthesis of more complex molecules. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 195.03 g/mol | [1] |
| Molecular Formula | C9H14BNO3 | [1][2] |
| CAS Number | 1218790-95-4 | [1][2] |
| IUPAC Name | [2-(2-methylpropoxy)pyridin-3-yl]boronic acid | [1] |
| Canonical SMILES | B(C1=C(N=CC=C1)OCC(C)C)(O)O | [1] |
Synthesis of Pyridinylboronic Acids
The synthesis of pyridinylboronic acids, including this compound, can be achieved through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the substitution pattern of the pyridine ring.
Experimental Protocols
1. Halogen-Metal Exchange followed by Borylation: This is a fundamental and widely used method for preparing pyridinylboronic acids.
-
Step 1: Halogen-Metal Exchange: A halopyridine precursor (e.g., 2-isobutoxy-3-bromopyridine) is treated with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridinyllithium intermediate.
-
Step 2: Borylation: The organolithium species is then quenched with a trialkyl borate, such as triisopropyl borate. This reaction forms a boronate ester intermediate.
-
Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product.
2. Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.[3]
-
Reaction Components:
-
Substrate: A halopyridine (e.g., 2-isobutoxy-3-iodopyridine).
-
Boron Source: A diboron reagent such as bis(pinacolato)diboron (B2pin2).
-
Catalyst: A palladium complex, for example, [Pd(dppf)Cl2].
-
Base: A base like potassium acetate is required.
-
Solvent: Anhydrous solvents such as dioxane or DMF are commonly used.
-
-
Procedure: The halopyridine, diboron reagent, palladium catalyst, and base are combined in the chosen solvent under an inert atmosphere. The reaction mixture is heated until the starting material is consumed. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are a crucial class of compounds in modern drug discovery and organic chemistry.[3][4][5] Their utility stems from their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols.[3]
Role in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Enzyme Inhibition
The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This property is exploited in the design of enzyme inhibitors. Boronic acids can form reversible covalent bonds with the hydroxyl group of serine residues often found in the active sites of proteases.[3] This interaction can block the catalytic activity of the enzyme. The drug Bortezomib, a dipeptide boronic acid, is a notable example of a proteasome inhibitor used in cancer therapy.[6]
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its utility in robust carbon-carbon bond-forming reactions and its potential as a scaffold for enzyme inhibitors underscore its importance. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules.
References
- 1. This compound | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Isobutoxypyridin-3-yl)boronic acid | CAS 1218790-95-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 2-Isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 2-isobutoxypyridine-3-boronic acid. While specific quantitative stability data for this particular compound is limited in public literature, this document consolidates general principles from analogous pyridine and aryl boronic acids, alongside standardized experimental protocols, to inform best laboratory practices.
Core Concepts: Stability of Boronic Acids
This compound, as a member of the boronic acid class of compounds, is susceptible to several degradation pathways that can impact its purity, reactivity, and overall shelf-life. Understanding these vulnerabilities is critical for its effective use in applications such as Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The primary factors influencing its stability are moisture, oxygen, heat, and light.
Key Degradation Pathways
The principal degradation routes for this compound are protodeboronation and oxidation. These pathways lead to the cleavage of the carbon-boron bond, rendering the compound inactive for its intended cross-coupling reactions.
-
Protodeboronation: This is a common degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (2-isobutoxypyridine) and boric acid. This process can be accelerated by heat and the presence of acids or bases.[2]
-
Oxidation: The carbon-boron bond is also susceptible to cleavage by oxidation, a significant issue for many boronic acids at physiological pH.[3][4] Storing the compound under an inert atmosphere is crucial to minimize oxidative degradation.[3]
-
Anhydride Formation (Boroxines): In the solid state and in the presence of moisture, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can affect the compound's solubility and reactivity.
Below is a diagram illustrating the main degradation pathways for a generic aryl boronic acid.
Recommended Storage and Handling
To maintain the integrity and ensure the optimal performance of this compound, stringent adherence to proper storage and handling protocols is imperative.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Special Considerations |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., nitrogen or argon). Protect from moisture and light.[5] |
| 2-8°C | Shorter-term | Suitable for routine use, but for long-term stability, -20°C is recommended.[5] | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing solutions.[5] |
| | -20°C | Up to 1 month | Suitable for short-term storage of solutions.[5] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly sealed when not in use.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time.
Objective: To quantify the amount of this compound and its primary degradation product (2-isobutoxypyridine) under specific stress conditions (e.g., elevated temperature, different pH).
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point. The choice of stationary phase is critical to minimize on-column hydrolysis.[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to investigate pH-dependent stability. A mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic esters.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions (e.g., heat, acidic, basic, oxidative).
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.
-
The following diagram outlines a general workflow for an HPLC-based stability study.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution. ¹¹B NMR can be particularly informative for observing changes in the boron environment.[7][8]
Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, a broadband probe is required.
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H and/or ¹¹B NMR spectrum to identify the characteristic signals of the intact compound.
-
Subject the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O, acid, or base, or by heating).
-
Acquire subsequent spectra at regular intervals.
-
Integrate the signals of the parent compound and any new signals to monitor the progress of degradation.
-
Application in Synthesis: A Representative Suzuki-Miyaura Coupling Protocol
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a representative, general protocol.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent system.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
The workflow for this key synthetic application is depicted below.
Relevance in Drug Discovery: Modulation of Signaling Pathways
Boronic acids have emerged as important pharmacophores in drug discovery, with several approved drugs containing this moiety.[1][9] They can act as inhibitors of serine proteases and other enzymes by forming a stable, covalent adduct with active site serine or threonine residues.
While the specific signaling pathways modulated by this compound are not well-documented, studies on other boronic acids, such as phenylboronic acid, have shown effects on key cellular pathways implicated in cancer. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[10] These proteins are crucial regulators of the actin cytoskeleton and cell migration.
The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by a boronic acid compound.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. While susceptible to degradation via protodeboronation and oxidation, its integrity can be effectively preserved through strict adherence to recommended storage and handling conditions, primarily involving refrigeration, exclusion of moisture, and storage under an inert atmosphere. For applications requiring a detailed understanding of its degradation profile, the implementation of systematic stability studies using techniques like HPLC and NMR is highly recommended.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Isobutoxypyridine-3-boronic Acid in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility of 2-isobutoxypyridine-3-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in publicly available literature, this document provides a comprehensive framework for understanding and determining its solubility. This is achieved by presenting solubility data for structurally similar compounds, namely isobutoxyphenylboronic acid isomers, and by providing a detailed experimental protocol for solubility determination.
Introduction to Boronic Acid Solubility
Boronic acids are a class of organic compounds characterized by a C-B(OH)₂ functional group. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] The solubility of boronic acids is a critical parameter for their application in synthesis, purification, and formulation.[2] Several factors can influence the solubility of boronic acids, including the nature of the organic substituent, the polarity of the solvent, and the tendency of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This dehydration equilibrium can complicate solubility measurements and lead to variability in the obtained data.[3]
Solubility of Structurally Related Compounds
In the absence of specific data for this compound, the solubility of isobutoxyphenylboronic acid isomers can serve as a valuable proxy. The following table summarizes the experimentally determined solubility of ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents. The data is presented as the temperature at which a solution of a specific mole fraction becomes clear, indicating complete dissolution.
| Solvent | Isomer | Mole Fraction (x) | Dissolution Temperature (°C) |
| Chloroform | ortho-isobutoxyphenylboronic acid | 0.10 | 15.3 |
| 0.20 | 32.8 | ||
| 0.30 | 48.2 | ||
| meta-isobutoxyphenylboronic acid | 0.01 | 18.1 | |
| 0.02 | 31.5 | ||
| 0.03 | 41.8 | ||
| para-isobutoxyphenylboronic acid | 0.01 | 25.4 | |
| 0.02 | 40.1 | ||
| 0.03 | 51.2 | ||
| 3-Pentanone | ortho-isobutoxyphenylboronic acid | 0.10 | 2.1 |
| 0.20 | 23.5 | ||
| 0.30 | 41.9 | ||
| meta-isobutoxyphenylboronic acid | 0.01 | 10.2 | |
| 0.02 | 25.3 | ||
| 0.03 | 37.5 | ||
| para-isobutoxyphenylboronic acid | 0.01 | 15.8 | |
| 0.02 | 32.1 | ||
| 0.03 | 45.3 | ||
| Acetone | ortho-isobutoxyphenylboronic acid | 0.10 | -5.8 |
| 0.20 | 18.7 | ||
| 0.30 | 38.5 | ||
| meta-isobutoxyphenylboronic acid | 0.01 | 5.4 | |
| 0.02 | 21.1 | ||
| 0.03 | 33.6 | ||
| para-isobutoxyphenylboronic acid | 0.01 | 11.2 | |
| 0.02 | 28.3 | ||
| 0.03 | 42.1 | ||
| Dipropyl ether | ortho-isobutoxyphenylboronic acid | 0.05 | 11.7 |
| 0.10 | 28.9 | ||
| 0.15 | 42.5 | ||
| meta-isobutoxyphenylboronic acid | 0.005 | 12.3 | |
| 0.01 | 26.8 | ||
| 0.015 | 38.4 | ||
| para-isobutoxyphenylboronic acid | 0.005 | 20.1 | |
| 0.01 | 35.7 | ||
| 0.015 | 48.6 | ||
| Methylcyclohexane | ortho-isobutoxyphenylboronic acid | 0.001 | 14.2 |
| 0.002 | 28.5 | ||
| 0.003 | 39.1 | ||
| meta-isobutoxyphenylboronic acid | 0.0005 | 21.3 | |
| 0.001 | 35.9 | ||
| 0.0015 | 47.2 | ||
| para-isobutoxyphenylboronic acid | 0.0005 | 29.8 | |
| 0.001 | 45.1 | ||
| 0.0015 | 56.9 |
Data extracted from the Journal of Chemical & Engineering Data.[4]
The data indicates that the ortho-isomer of isobutoxyphenylboronic acid generally exhibits higher solubility compared to the meta and para isomers across the tested solvents.[4] The solubility is highest in polar aprotic solvents like acetone and 3-pentanone, and lowest in nonpolar solvents like methylcyclohexane.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method, which involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[2][3][4]
Apparatus:
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate, for example, 0.3 K·h⁻¹.[4]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The disappearance of turbidity indicates the point of complete dissolution.
-
Record Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a boronic acid.
Logical Relationship in Suzuki-Miyaura Coupling
The solubility of this compound is a crucial factor in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent directly impacts the reaction kinetics and yield.
References
Spectroscopic Profile of 2-Isobutoxypyridine-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-isobutoxypyridine-3-boronic acid. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic data based on the compound's structure, supplemented by established experimental protocols for the acquisition of such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this important synthetic building block.
Compound Identification
| IUPAC Name | (2-Isobutoxypyridin-3-yl)boronic acid |
| Molecular Formula | C₉H₁₄BNO₃ |
| Molecular Weight | 195.03 g/mol [1] |
| CAS Number | 1218790-95-4[1] |
| Chemical Structure |
|
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to exhibit signals corresponding to the protons of the pyridine ring and the isobutoxy group. The chemical shifts are influenced by the electronic environment of each proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | dd | 1H | H6 (Pyridine) |
| ~7.8 - 8.0 | dd | 1H | H4 (Pyridine) |
| ~7.0 - 7.2 | dd | 1H | H5 (Pyridine) |
| ~4.0 - 4.2 | d | 2H | -OCH₂- |
| ~2.0 - 2.2 | m | 1H | -CH(CH₃)₂ |
| ~1.0 - 1.2 | d | 6H | -CH(CH₃)₂ |
| Variable | br s | 2H | B(OH)₂ |
Note: The chemical shift of the boronic acid protons (B(OH)₂) is highly variable and depends on the solvent, concentration, and water content. These protons may undergo exchange with residual water in the solvent, leading to a broad signal or no observable signal at all.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (Pyridine, C-O) |
| ~150 | C6 (Pyridine) |
| ~140 | C4 (Pyridine) |
| ~118 | C5 (Pyridine) |
| Not Observed | C3 (Pyridine, C-B) |
| ~75 | -OCH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Note: The carbon atom attached to the boron (C3) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational modes are expected for the O-H and B-O bonds of the boronic acid, the C-O bond of the ether, and the pyridine ring system.
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (boronic acid, hydrogen-bonded) | Strong, Broad |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong |
| 1580 - 1610 | C=C, C=N stretch (pyridine ring) | Medium-Strong |
| 1450 - 1480 | C-H bend (aliphatic) | Medium |
| 1320 - 1380 | B-O stretch | Strong |
| 1240 - 1280 | C-O stretch (aryl ether) | Strong |
Note: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. The formation of boroxines would result in a decrease in the intensity of the O-H stretching band and the appearance of characteristic B-O-B stretching bands.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound (MW: 195.03), the following is expected:
| Ionization Mode | Expected m/z | Interpretation |
| ESI+ | 196.11 | [M+H]⁺ |
| ESI+ | 218.09 | [M+Na]⁺ |
| ESI- | 194.09 | [M-H]⁻ |
Note: The exact mass and isotopic pattern will be characteristic. Boron has two main isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic pattern for boron-containing fragments.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Due to the tendency of boronic acids to form oligomers, which can lead to broad and poorly resolved spectra, deuterated methanol (CD₃OD) is often a good solvent choice as it can break up these aggregates. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can also be used.
-
Transfer the solution to an NMR tube.
Instrumentation and Acquisition:
-
Instrument: 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typical spectral range: 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) may be added to the solution to enhance ionization.
Instrumentation and Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through the LC system.
-
The mass spectrum is acquired in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Chemical Structure and Key Spectroscopic Correlations
Caption: Key correlations between the chemical structure and expected spectroscopic signals.
References
Commercial Availability and Technical Profile of 2-Isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, synthetic methodologies, analytical characterization, and applications in drug discovery, with a focus on its role in cross-coupling reactions and potential interactions with biological signaling pathways.
Core Data and Commercial Availability
This compound is a commercially available reagent, facilitating its use in various research and development applications. Several chemical suppliers offer this compound in varying quantities.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 1218790-95-4 | [1] |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| IUPAC Name | [2-(2-methylpropoxy)-3-pyridinyl]boronic acid | [1] |
| Molecular Weight | 195.03 g/mol | [1] |
| Synonyms | (2-Isobutoxypyridin-3-yl)boronic acid, [2-(2-METHYLPROPOXY)PYRIDIN-3-YL]BORONIC ACID, 2-(Isobutoxy)pyridine-3-boronic acid | [1] |
Table 2: Commercial Suppliers and Availability
| Supplier | Catalog Number | Purity | Available Quantities |
| Dayang Chem (Hangzhou) Co.,Ltd. | DC316212648 | >95% | 1 g, 5 g, 10 g, custom |
| Suzhou Rovathin Pharmatech Co., Ltd | Not specified | >97% | Gram to kilogram scale |
| Sino Rarechem Labs Co. Ltd. | Not specified | >98% | Gram to kilogram scale |
| Suzhou Vosun Chemical Co.,Ltd. | Not specified | >97% | Gram to kilogram scale |
Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Metal-Halogen Exchange and Borylation
This protocol is based on general procedures for the synthesis of pyridine boronic acids.[2][3][4][5]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Isobutoxy-3-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-isobutoxy-3-bromopyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Work-up: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following are standard analytical techniques and expected results.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment | Aromatic protons of the pyridine ring, isobutoxy group protons (methyl, methine, and methylene), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons of the pyridine ring and aliphatic carbons of the isobutoxy group. The carbon attached to boron may be broad or unobserved.[6] |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (195.03 g/mol ).[1] |
| HPLC | Purity assessment | A single major peak indicating high purity. The method must be optimized to prevent on-column hydrolysis.[7][8][9][10][11] |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for O-H (broad), C-H, C=N, C=C, and B-O stretching vibrations. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Typically requires a larger number of scans (1024-4096) with a relaxation delay of 2-5 seconds.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[8][11]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium hydroxide to improve peak shape.[7][10]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Sample Preparation: A dilute solution of the compound in methanol or acetonitrile.
-
Data Acquisition: Performed in positive ion mode.
Figure 2: General experimental workflow for synthesis and characterization.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[12][13] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, often acting as a reversible covalent inhibitor of enzymes.[14][15]
Suzuki-Miyaura Cross-Coupling
This compound can be coupled with a wide range of aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[16][17]
Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Potential Biological Activity and Signaling Pathways
While specific biological targets of this compound are not yet extensively documented, the broader class of boronic acids has been shown to interact with various biological systems. Phenylboronic acid, for example, has been demonstrated to inhibit cancer cell migration by affecting key signaling pathways that regulate actin dynamics.[18] Boronic acids can modulate the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton.[18] Furthermore, some studies suggest that boron-related stress signals can be transmitted through the TOR pathway.[19]
Figure 4: Potential signaling pathway influenced by boronic acids.
The unique ability of boronic acids to form reversible covalent bonds with diols also makes them attractive for targeting glycoproteins and other biological molecules with vicinal diol functionalities.[15] This interaction is being explored for the development of novel therapeutics and diagnostic agents.
Conclusion
This compound is a readily accessible and versatile building block with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the known biological activities of the boronic acid pharmacophore, makes it a compound of high interest for researchers in these fields. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic applications.
References
- 1. This compound | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 3. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 4. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma, comprises preparing a pyridin-2-borate compound, purifying the pyridin-2-borate compound; and hydrolyzing the purified pyridin-2-borate compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boron stress signal is transmitted through the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of Substituted Pyyridine-3-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine-3-boronic acids and their corresponding esters are pivotal building blocks in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides an in-depth overview of the core synthetic strategies for accessing these valuable compounds, complete with comparative data, detailed experimental protocols, and logical workflows to aid in synthetic route selection.
Core Synthetic Strategies
The synthesis of substituted pyridine-3-boronic acids can be broadly categorized into three main approaches:
-
Halogen-Metal Exchange and Borylation: This classical and widely used method involves the reaction of a substituted 3-halopyridine with an organometallic reagent, followed by quenching with a borate ester.
-
Palladium-Catalyzed Miyaura Borylation: A powerful cross-coupling reaction that directly installs a boronic ester group onto a substituted 3-halopyridine.
-
Iridium-Catalyzed C-H Borylation: A modern and atom-economical approach that enables the direct conversion of a C-H bond on the pyridine ring to a C-B bond.
The choice of synthetic route is dictated by factors such as the availability of starting materials, the nature and position of the substituents on the pyridine ring, and the desired scale of the reaction.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of various substituted pyridine-3-boronic acids via the core synthetic strategies, allowing for easy comparison of yields and reaction conditions.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Bromopyridine | 3-Pyridylboronic acid | 1. n-BuLi, Triisopropyl borate, Toluene/THF, -40 °C2. 2N HCl | 90-95 | [1] |
| 3-Bromo-2-methylpyridine | 2-Methylpyridine-3-boronic acid | 1. n-BuLi, Triisopropyl borate, Toluene/THF, -78 °C to 20 °C2. 2M HCl, then 1M NaOH | Not specified | [2] |
| 2,5-Dichloropyridine | 6-Chloropyridine-3-boronic acid | Regioselective halogen-metal exchange followed by borylation | Good | [3] |
| Starting Material | Product | Catalyst and Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | Dioxane | 12 | 80 | Good | [4] |
| 2,5-Dichloropyridine | 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | Not specified | Not specified | Good | [3] |
| Starting Material | Product (Borylating Agent: B₂pin₂) | Catalyst and Ligand | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2,3-Bis(trifluoromethyl)pyridine | 5-Borylated product | [Ir(cod)OMe]₂ / dtbpy | Neat | 16 | 80 | 82 | [5] |
| 3-Bromo-2-(trifluoromethyl)pyridine | 5-Borylated product | [Ir(cod)OMe]₂ / dtbpy | Neat | 2 | 80 | 88 | [5] |
| 3-Methyl-2-(trifluoromethyl)pyridine | 5-Borylated product | [Ir(cod)OMe]₂ / dtbpy | Neat | 16 | 80 | 80 | [5] |
| 2,6-Disubstituted Pyridines | 4-Borylated products | Iridium catalyst | Neat | Not specified | Not specified | Good to Excellent | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Synthesis of 3-Pyridylboronic Acid via Lithiation/Halogen-Metal Exchange[1]
This procedure describes the synthesis of the parent 3-pyridylboronic acid from 3-bromopyridine.
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2N)
-
Sodium hydroxide (5M)
-
Acetonitrile
-
Dry ice/acetone bath
Procedure:
-
To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cool the mixture to -40 °C using a dry ice/acetone bath.
-
Add n-butyllithium solution (2.5 M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40 °C.
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Allow the mixture to warm to -20 °C and then add 200 mL of 2N HCl solution.
-
Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer (pH ≈ 1).
-
While stirring, adjust the pH of the aqueous layer to 7.0 using 5M NaOH.
-
Cool the mixture to 0 °C and continue to stir for 1 hour to allow for crystallization.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from acetonitrile to yield tris(3-pyridyl)boroxin, which can be used as the boronic acid equivalent or converted to the boronic acid.
Protocol 2: Synthesis of a Substituted Pyridine-3-boronic Acid Ester via Miyaura Borylation[4]
This is a general procedure for the palladium-catalyzed borylation of a substituted 3-halopyridine.
Materials:
-
Substituted 3-halopyridine (e.g., 3-bromo- or 3-iodopyridine derivative)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous and degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine the substituted 3-halopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the vessel and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyridine-3-boronic acid pinacol ester.
Protocol 3: Synthesis of a Substituted Pyridine-3-boronic Acid Ester via Iridium-Catalyzed C-H Borylation[5]
This procedure is a general method for the direct borylation of a substituted pyridine.
Materials:
-
Substituted pyridine
-
Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., THF, hexane, or neat)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a screw-capped vial with the iridium precursor (e.g., [Ir(cod)OMe]₂), the ligand (e.g., dtbpy), and the borylating agent (B₂pin₂ or HBpin).
-
Add the anhydrous solvent (if any) followed by the substituted pyridine substrate.
-
Seal the vial tightly and heat the mixture at the desired temperature (typically 80-100 °C) for the specified time (typically 16-24 hours).
-
Monitor the reaction by GC-MS or ¹H NMR analysis of an aliquot.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the substituted pyridine boronic ester. The regioselectivity of the borylation is primarily governed by steric factors, with borylation occurring at the most accessible C-H bond.
Mandatory Visualizations
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic strategies.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a wide array of pharmaceuticals and functional materials. 2-Isobutoxypyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine ring, a common feature in biologically active molecules.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It includes recommended reaction conditions, catalyst selection, and a general experimental workflow.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a base.[1][2] The reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1]
General Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, chloride, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the ligand (if used).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 equivalents) followed by the anhydrous solvent.
-
Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to reflux, commonly 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[1]
Data Presentation: Recommended Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates used. Below are tables summarizing common conditions for the coupling of pyridine-containing boronic acids, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A common and often effective catalyst. |
| PdCl₂(dppf) | dppf (in complex) | 2-5 | Effective for a broad range of substrates, including heteroaryl couplings.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos, XPhos | 1-3 | Bulky phosphine ligands can be very effective, especially for challenging couplings.[2][4] |
| Pd(OAc)₂ | PCy₃ | 2-5 | Often used for couplings involving triflates.[2] |
Table 2: Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O (e.g., 4:1) | 80-100 | A widely used and generally effective combination. |
| Cs₂CO₃ | Dioxane | 80-110 | A stronger base that can be beneficial for less reactive substrates. |
| K₃PO₄ | Toluene | 100-110 | Often used with sterically hindered substrates. |
| Na₂CO₃ | THF/H₂O (e.g., 4:1) | 65 | A milder base, suitable for substrates with base-sensitive functional groups.[4] |
| KF | Dioxane | 80-100 | Can be effective and is sometimes used with boronate esters.[2] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Isobutoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoborane and an organic halide or triflate is particularly vital in the pharmaceutical and agrochemical industries for the construction of complex biaryl and heteroaryl scaffolds.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-isobutoxypyridine-3-boronic acid with various aryl and heteroaryl halides. The resulting 3-aryl-2-isobutoxypyridine core is a valuable structural motif in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The isobutoxy group at the 2-position can influence the molecule's electronic properties, solubility, and metabolic stability, making this building block of significant interest in drug discovery programs.
Challenges in the cross-coupling of pyridine-containing boronic acids, such as this compound, often include the potential for catalyst inhibition by the pyridine nitrogen and competitive protodeboronation of the boronic acid. Therefore, careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the this compound (R²-B(OH)₂) forms a boronate species, which then transfers its organic group (the 2-isobutoxypyridinyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-aryl-2-isobutoxypyridine product (R¹-R²), regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Data Presentation: Reaction Components and Conditions
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following tables summarize typical catalysts, ligands, bases, and solvents used for analogous electron-rich and sterically hindered pyridine boronic acids. These tables provide a strong starting point for reaction optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 5 | A common, general-purpose catalyst. May be less effective for challenging substrates. |
| Pd(dppf)Cl₂ | dppf | 1 - 3 | Often effective for a broad range of substrates, including heteroaromatics. |
| Pd(OAc)₂ | SPhos | 1 - 3 | Bulky, electron-rich phosphine ligand, good for sterically hindered substrates. |
| Pd(OAc)₂ | XPhos | 1 - 3 | Another effective Buchwald ligand for challenging couplings. |
| Pd₂(dba)₃ | RuPhos | 1 - 3 | Useful for electron-rich and sterically demanding coupling partners. |
Table 2: Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O | 80 - 110 |
| K₃PO₄ | 2 - 3 | Toluene or 2-MeTHF | 90 - 120 |
| Cs₂CO₃ | 2 - 3 | 1,4-Dioxane or Toluene | 80 - 110 |
| Na₂CO₃ | 2 - 3 | DMF / H₂O or ACN / H₂O | 80 - 100 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for each unique substrate combination.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, which can be beneficial in minimizing the decomposition of sensitive substrates.
Materials:
-
This compound (1.5 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the aryl/heteroaryl halide, this compound, cesium carbonate, Pd(OAc)₂, and SPhos.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 20-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure the reaction was performed under strictly inert conditions as oxygen can deactivate the palladium catalyst.
-
Check the quality of the boronic acid, which can degrade over time. Consider using the more stable pinacol ester or trifluoroborate salt derivatives.
-
The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.
-
The base may not be optimal. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.
-
-
Significant Protodeboronation:
-
This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be prevalent with electron-rich heteroaryl boronic acids.
-
Using the corresponding boronic ester (e.g., pinacol ester) can mitigate this issue by providing a slow release of the boronic acid.
-
Anhydrous conditions may be beneficial.
-
-
Difficulty in Purification:
-
If the product is polar, it may be challenging to separate from polar byproducts. Consider using a different solvent system for chromatography or reverse-phase chromatography.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure, such as in a microwave reactor, should be conducted with appropriate safety shields and pressure-rated vessels.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct a wide array of biaryl and heteroaryl compounds for applications in drug discovery and materials science.
Application Notes and Protocols for Optimal Base Selection in Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-alkoxy-3-arylpyridines is of significant interest in medicinal chemistry and materials science, as this scaffold is present in numerous biologically active compounds. A key parameter in the success of the Suzuki-Miyaura coupling is the selection of an appropriate base, which plays a critical role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.
This document provides detailed application notes and protocols for the selection of an optimal base for the Suzuki-Miyaura coupling of 2-isobutoxypyridine-3-boronic acid with various aryl halides. While specific quantitative data for this exact substrate is not extensively available in the literature, the following data, based on analogous 2-substituted pyridine systems, serves as an excellent starting point for reaction optimization.
The Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction serves multiple purposes. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium catalyst.[1][2] The choice of base can significantly influence reaction rates and yields. Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength, solubility, and nature of the cation of the base can all impact the reaction outcome. For instance, cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can accelerate challenging couplings.[1] Potassium phosphate (K₃PO₄) is another effective base, particularly for difficult couplings involving heteroaryl substrates.[2]
Data Presentation: Base Screening for a Model Suzuki-Miyaura Coupling
The following table summarizes the results of a base screening for a model Suzuki-Miyaura coupling of a substituted pyridine with an arylboronic acid. These results provide a valuable reference for selecting a starting point for the optimization of the reaction with this compound.
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Base (3.0 equiv.) | Solvent System | Temperature (°C) | Yield (%) | Notes |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 75 | Often a robust choice for heteroaromatic couplings. |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 72 | High solubility can be advantageous. |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 68 | A common and cost-effective option. |
| 4 | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 55 | Generally less effective than K₂CO₃ or Cs₂CO₃. |
| 5 | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Good to Excellent | A strong base, can be effective for challenging couplings. |
Note: Data is representative of typical Suzuki-Miyaura couplings of substituted pyridines and should be used as a guideline for optimization.
Experimental Protocols
This section provides a detailed, generalized protocol for screening bases in the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
General Experimental Protocol for Base Screening:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Seal the vessel and ensure the inert atmosphere is maintained by evacuating and backfilling with inert gas three times.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-isobutoxy-3-arylpyridine.
Mandatory Visualizations
Logical Workflow for Base Selection
Caption: Workflow for base selection and optimization in Suzuki coupling.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-isobutoxypyridine-3-boronic acid and various aryl halides. This transformation is a powerful tool for the synthesis of 2-isobutoxy-3-arylpyridines, which are valuable scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principles, optimized protocols, and expected outcomes based on established Suzuki-Miyaura coupling methodologies.
Reaction Principle
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2][3]
Experimental Protocols
This section outlines a general and a more specific protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard set of conditions that can be adapted for a wide range of aryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol). If a solid ligand is used, it should be added at this stage.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Specific Conditions for Coupling with an Aryl Bromide
This protocol details a more specific set of conditions that have been found to be effective for the coupling of heteroaryl boronic acids.[4][5][6]
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Na₃PO₄ (3.0 mmol, 3.0 eq)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and Na₃PO₄.
-
Seal the vial with a cap containing a septum.
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane and water via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir the mixture for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired 2-isobutoxy-3-arylpyridine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled based on typical outcomes for similar Suzuki coupling reactions reported in the literature.[4][5][6]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 8 | 90-98 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | Na₃PO₄ | Dioxane/H₂O | 100 | 16 | 65-80 |
| 6 | 3-Iodothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-88 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram showing the key steps of the palladium-catalyzed Suzuki-Miyaura coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
The Role of 2-Isobutoxypyridine-3-boronic Acid in the Development of IRAK4 Inhibitors for Inflammatory Diseases
Introduction: 2-Isobutoxypyridine-3-boronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key serine/threonine kinase that plays a central role in the innate immune response. It acts as an essential upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target. The unique structural features of this compound allow for its effective incorporation into drug candidates, primarily through Suzuki-Miyaura cross-coupling reactions, to generate novel therapeutics for conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2]
Application in the Synthesis of IRAK4 Inhibitors
This compound serves as a key reagent in the synthesis of a class of potent IRAK4 inhibitors characterized by a pyrazolopyrimidine core. In this context, the boronic acid is utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a halogenated pyrazolopyrimidine scaffold. This reaction forms a crucial carbon-carbon bond, attaching the 2-isobutoxypyridine moiety to the core structure of the inhibitor. This specific substitution has been shown to be vital for achieving high potency and selectivity for the IRAK4 kinase.
The isobutoxy group provides a desirable lipophilic character, which can enhance cell permeability and oral bioavailability of the final compound. The pyridine nitrogen can participate in hydrogen bonding interactions within the kinase active site, contributing to the overall binding affinity. The development of these IRAK4 inhibitors represents a significant advancement in the pursuit of targeted therapies for a range of debilitating inflammatory and autoimmune disorders.
Quantitative Data of IRAK4 Inhibitors Synthesized with this compound
The following table summarizes the in vitro activity of representative IRAK4 inhibitors synthesized using this compound, as disclosed in patent literature. The data highlights the high potency of these compounds, with IC50 values in the low nanomolar range.
| Compound ID | Molecular Structure | IRAK4 IC50 (nM) |
| Example 1 | 7-amino-1-(cis-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one | 5.6 |
| Example 2 | 7-amino-1-(trans-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one | 3.3 |
| Example 3 | 7-amino-3-(2-isobutoxypyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one | 2.5 |
Experimental Protocols
Synthesis of 7-amino-1-(trans-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one (Example 2)
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a potent IRAK4 inhibitor.
Materials:
-
3-bromo-7-chloro-1-(trans-4-hydroxycyclohexyl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a reaction vessel, add 3-bromo-7-chloro-1-(trans-4-hydroxycyclohexyl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one (1 equivalent), this compound (1.5 equivalents), and sodium carbonate (3 equivalents).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents) to the reaction mixture. Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 12-18 hours. The progress of the reaction is monitored by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired product, 7-amino-1-(trans-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one.
Visualizations
Caption: Simplified IRAK4 signaling pathway.
References
Application Notes and Protocols for the Use of 2-Isobutoxypyridine-3-boronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-isobutoxypyridine-3-boronic acid in carbon-carbon (C-C) bond formation, with a particular focus on its application in the synthesis of biologically active molecules. This document details the Suzuki-Miyaura cross-coupling reaction, providing specific experimental protocols, quantitative data, and an overview of the relevance of the resulting compounds in targeting key cellular signaling pathways.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is characterized by its mild conditions and high tolerance for a wide variety of functional groups, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
This compound is a valuable building block in this context, offering a substituted pyridine moiety that is a common feature in many biologically active compounds. Its application is particularly notable in the development of kinase inhibitors, specifically those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
C-C Bond Formation via Suzuki-Miyaura Coupling
The primary application of this compound in C-C bond formation is through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of the 3-pyridyl group of the boronic acid with various aryl and heteroaryl halides.
General Reaction Scheme:
Caption: Generalized Suzuki-Miyaura coupling reaction.
Quantitative Data Presentation
The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and various aryl/heteroaryl halides.
| Entry | Aryl/Heteroaryl Halide (R-X) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-fluoro-3-(pyridin-2-yl)imidazo[1,2-a]pyrazine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 78 |
| 2 | 2-Chloro-5-iodo-3-methyl-quinoxaline | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 3 | 4-Bromo-N-(tert-butyl)benzenesulfonamide | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 80 | 4 | 92 |
| 4 | 2-bromo-5-fluoropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 3 | 88 |
| 5 | 8-bromo-2-chloroimidazo[1,2-a]pyridine | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard set of conditions for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Compounds synthesized using this compound have shown significant potential as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation.
Inhibitors derived from this compound, such as derivatives of imidazo[1,2-a]pyridines, can effectively block this pathway by binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 and the subsequent downstream signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. The methodologies presented here provide a robust framework for researchers to utilize this building block in their synthetic endeavors. The demonstrated application of its derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway highlights its significance in the field of drug discovery and development, particularly for oncology. Further exploration of the reaction scope and the biological activities of the resulting compounds is a promising area for future research.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Electron-Rich Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures. Electron-rich pyridine moieties are prevalent scaffolds in many biologically active compounds. However, the use of electron-rich pyridine boronic acids in Suzuki-Miyaura couplings presents unique challenges, primarily due to the increased susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2]
These application notes provide a detailed protocol and a summary of reaction conditions for the successful Suzuki-Miyaura cross-coupling of electron-rich pyridine boronic acids with various aryl and heteroaryl halides. The information is intended to guide researchers in overcoming common challenges and achieving optimal yields in their synthetic endeavors.
Challenges in Cross-Coupling with Electron-Rich Pyridine Boronic Acids
The primary challenge in utilizing electron-rich pyridine boronic acids is their inherent instability, which often leads to low yields of the desired coupled product. This instability is exacerbated by the electron-donating groups on the pyridine ring, which increase the electron density at the carbon-boron bond and make it more susceptible to cleavage by protons (protodeboronation).[1][2] This issue is particularly pronounced for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[1]
Key factors contributing to the difficulty of these couplings include:
-
Protodeboronation: This is the most significant side reaction, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding unsubstituted pyridine. This reaction is often promoted by the presence of water and certain bases.[1][2]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
Slow Transmetalation: The rate of the crucial transmetalation step in the catalytic cycle can be influenced by the electronic properties of the pyridine boronic acid.
To address these challenges, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential. The use of more stable boronic acid derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can also be an effective strategy to mitigate protodeboronation.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an electron-rich pyridine boronic acid with an aryl or heteroaryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Electron-rich pyridine boronic acid (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF, often with a co-solvent like water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), the electron-rich pyridine boronic acid (1.0-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and base is critical for the success of the cross-coupling reaction. The following tables summarize the performance of different catalytic systems in the Suzuki-Miyaura coupling of various electron-rich pyridine boronic acids.
Table 1: Coupling of Methoxy-Substituted Pyridine Boronic Acids
| Pyridine Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | 69 | [3] |
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (1) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | 37 | [3] |
| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O | Reflux | 8-12 | 70-90 | [4] |
| (4-Methoxypyridin-2-yl)boronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O | Reflux | 8-12 | 60-85 | [4] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 65 | - | 51 | [5] |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 100 | - | 82 | [5] |
Table 2: Coupling of Amino-Substituted Pyridine Boronic Acids and Related Substrates
| Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 99 | [6] |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 82 | [6] |
| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | Reflux | 8 | 69 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | - | 75 | [7] |
Mandatory Visualization
A typical experimental workflow for Suzuki-Miyaura cross-coupling.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Isobutoxypyridine-3-boronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving 2-isobutoxypyridine-3-boronic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?
Low yields with this substrate can stem from a combination of factors related to its specific structure. The primary culprits are often steric hindrance, catalyst deactivation, and potential protodeboronation.[1][2]
-
Steric Hindrance: The bulky isobutoxy group at the 2-position, ortho to the boronic acid, can sterically impede the transmetalation and reductive elimination steps of the catalytic cycle.[1][3]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering its catalytic activity.[1][2]
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][4]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[4]
Q2: What are the initial and most critical parameters I should check when troubleshooting a low-yield reaction?
When a Suzuki coupling reaction with this compound underperforms, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Q3: Which catalyst and ligand combination is recommended for this sterically hindered pyridine boronic acid?
Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The use of bulky, electron-rich phosphine ligands is crucial.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective.[1][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can accelerate both oxidative addition and reductive elimination, overcoming steric challenges.[1][4]
-
Recommended Precatalysts: Consider using air-stable Pd(II) precatalysts that are efficiently reduced in situ, such as palladacycles (e.g., XPhos Pd G3).[4]
Q4: How does the choice of base impact the reaction, and which bases should I screen?
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][5] The choice of base can significantly influence the reaction yield.[2]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2]
-
For Challenging Couplings: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in difficult couplings.[2] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be beneficial.[6][7]
Q5: What are the most common side reactions with this compound and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[2] To minimize this, you can:
-
Use a less aqueous solvent system or anhydrous conditions if possible.
-
Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[2]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[2][4] To reduce homocoupling:
Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving challenging pyridine-containing or sterically hindered substrates. This data, derived from analogous systems, can guide the optimization of your reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | Sterically hindered aryl chlorides |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | High | Sterically hindered aryl bromides |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF | 90 | Moderate | 2-Chloropyridine derivatives |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Low | Sterically hindered pyrimidines[8] |
Table 2: Effect of Base on Yield
| Catalyst/Ligand | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(dppf)Cl₂ | K₃PO₄ (3) | Dioxane | 100 | Good | Pyridine boronic acids[9] |
| Pd(dppf)Cl₂ | Na₂CO₃ (3) | Dioxane | 100 | Moderate | Pyridine boronic acids[9] |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene | 100 | High | 2-Chloropyridines[10] |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene | 100 | Moderate | 2-Chloropyridines |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Decision Tree for Reaction Optimization
Caption: Decision tree for optimizing key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-Isobutoxypyridine-3-boronic Acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-isobutoxypyridine-3-boronic acid.
This guide is designed to help you diagnose and resolve issues such as low yield, byproduct formation, and reaction stalling. Below you will find detailed troubleshooting advice, experimental protocols, and data to optimize your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 2-isobutoxypyridine as a byproduct and reduces the yield of the desired coupled product. Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridine, which is often promoted by the presence of oxygen.
Q2: Why is this compound prone to protodeboronation?
A2: Pyridine boronic acids, particularly those with a nitrogen atom at the 2-position, are susceptible to protodeboronation.[1] The basic nitrogen atom can influence the electronic properties of the molecule and participate in decomposition pathways. For some pyridine boronic acids, the rate of protodeboronation can be pH-dependent, with zwitterionic species formed under neutral conditions being highly reactive towards this side reaction.[2]
Q3: How can I minimize homocoupling of this compound?
A3: Homocoupling is primarily an oxygen-mediated process.[3] Therefore, rigorous degassing of solvents and reaction mixtures is the most critical step to prevent this side reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen. Using a direct Pd(0) source as a catalyst can also sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.
Q4: My reaction is not going to completion, and I see a lot of starting material. What should I do?
A4: Incomplete conversion can be due to several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4] Using bulky, electron-rich phosphine ligands can help mitigate this. Also, ensure your reagents are pure and the reaction conditions are optimal. A troubleshooting workflow for low yield is provided below.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Cross-Coupled Product
Low yields are a common issue and can often be traced back to several factors. Use the following guide to troubleshoot your reaction.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Preventing Protodeboronation of Pyridine Boronic Acids
Welcome to the technical support center for navigating the challenges of using pyridine boronic acids in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridine boronic acid, is broken and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly undesirable side reaction in applications like Suzuki-Miyaura cross-coupling because it consumes the nucleophilic coupling partner. This leads to reduced yields of the desired product and generates a pyridine byproduct that can complicate purification.[2][3] Pyridine boronic acids, particularly 2-pyridine boronic acid, are notoriously unstable and prone to this decomposition pathway.[2][4][5]
Q2: What is the primary mechanism that makes 2-pyridine boronic acid so susceptible to protodeboronation?
A2: Unlike many simple aryl boronic acids, which are most susceptible to protodeboronation under strongly basic conditions, 2-pyridine boronic acid has a unique decomposition mechanism.[1][2] Under neutral pH conditions, it can form a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[1] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in your experimental setup can significantly impact the extent of protodeboronation:
-
pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid.[1][2] For 2-pyridine boronic acids, the maximum rate of decomposition is often observed at or near neutral pH.[1][2]
-
Temperature: Higher reaction temperatures accelerate the rate of both the desired coupling and the undesired protodeboronation.[3][6]
-
Base: The choice and concentration of the base are crucial. While necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation for many boronic acids.[3][7][8][9]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands is vital. A highly active catalyst can promote rapid cross-coupling that outcompetes the protodeboronation side reaction.[1] However, some ligands, particularly bulky phosphine ligands, can paradoxically promote palladium-catalyzed protodeboronation.[7][8][9][10]
-
Solvent: The choice of solvent can affect reagent solubility and the stability of intermediates. The presence of water can serve as the proton source for the reaction.[2][3]
Q4: Are boronic esters of pyridines more stable than the corresponding boronic acids?
A4: Yes, converting the boronic acid to a more stable derivative like a boronic ester is a highly effective strategy to prevent protodeboronation.[6][11] Pinacol esters are common and offer increased stability.[6][12] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and ability to slowly release the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[1][13][14][15]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with pyridine boronic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product; significant amount of protodeboronated pyridine observed. | 1. Decomposition of Boronic Acid: The free pyridine boronic acid is degrading under the reaction conditions. 2. Suboptimal pH: The reaction is running at a pH that favors the reactive zwitterionic intermediate (for 2-pyridyl systems). 3. High Temperature: The reaction temperature is excessively high, accelerating protodeboronation.[6] 4. Inefficient Catalyst: The cross-coupling reaction is too slow, allowing time for protodeboronation to occur. | 1. Use a Stable Boronic Acid Derivative: Switch from the free boronic acid to a more stable pinacol ester or MIDA boronate.[1][6] 2. Optimize Base and pH: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.[6] This can shift the pH away from the optimal range for protodeboronation. 3. Lower the Temperature: Attempt the reaction at the lowest possible temperature that still allows for efficient coupling (e.g., 60-80 °C).[6] 4. Use a Highly Active Catalyst System: Employ a modern, highly active catalyst system (e.g., a Buchwald-type ligand with a suitable palladium precatalyst) to accelerate the desired cross-coupling.[16] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | 1. Poor Catalyst Activity: The catalyst may be deactivated or not active enough for the specific substrates. 2. Inert Atmosphere Not Maintained: Oxygen can deactivate palladium catalysts.[3] 3. Incorrect Stoichiometry: An insufficient amount of the boronic ester may be present. | 1. Screen Catalysts and Ligands: Experiment with different palladium precatalysts and electron-rich, bulky phosphine ligands. 2. Ensure Inert Conditions: Thoroughly degas the solvent and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[3] 3. Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic ester.[6] |
| Formation of significant side products other than the protodeboronated pyridine. | 1. Homocoupling: The boronic acid or aryl halide is coupling with itself. | 1. Ensure Inert Atmosphere: Oxygen can promote homocoupling reactions.[3] 2. Optimize Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[3] 3. Lower Reaction Temperature: Reducing the temperature may decrease the rate of homocoupling.[3] |
Data Presentation: Impact of Reaction Parameters
The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.
| Parameter | Change to Minimize Protodeboronation | Rationale | Relative Impact |
| Boron Reagent | Switch from Boronic Acid to MIDA Boronate or Pinacol Ester | Increases stability and/or provides slow release of the active species, keeping its concentration low.[1][13] | High |
| Base | Use a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) | Avoids strongly basic conditions that can promote protodeboronation and helps control pH.[6] | Medium-High |
| Temperature | Run reaction at the lowest effective temperature | Slows the rate of the protodeboronation side reaction.[6] | Medium |
| Catalyst System | Use a highly active catalyst/ligand combination | A fast cross-coupling reaction can outcompete the slower protodeboronation pathway.[1] | Medium |
| Water Content | Use anhydrous solvents or a carefully controlled amount of water | Excess water can act as a proton source, facilitating protodeboronation.[6] | Low-Medium |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pyridine Boronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[6]
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[6]
Protocol 2: Slow-Release Cross-Coupling Using an Air-Stable Pyridine-MIDA Boronate
This protocol is designed for challenging couplings where protodeboronation is a major concern, particularly with 2-pyridyl systems.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), and Cu(OAc)₂ (50 mol %).[14][15]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and phosphine ligand (e.g., XPhos-Pd-G3, 5 mol %).
-
Solvent and Additive Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of ~0.125 M with respect to the aryl halide. Add diethanolamine (DEA) (1.0 equiv) via syringe.[3]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[3]
-
Monitoring and Workup: Monitor the reaction by LC-MS. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: Mechanism of protodeboronation for 2-pyridyl boronic acid at neutral pH.
Caption: Troubleshooting workflow for low yields in pyridine Suzuki-Miyaura reactions.
Caption: Logical relationships between strategies to prevent protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
minimizing homocoupling of 2-isobutoxypyridine-3-boronic acid
Topic: Minimizing Homocoupling of 2-Isobutoxypyridine-3-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl byproduct from the boronic acid starting material. This not only consumes the valuable boronic acid but also complicates the purification of the desired cross-coupled product. This guide addresses common issues and provides actionable solutions.
Question 1: I am observing a significant amount of the homocoupled bipyridine byproduct. What is the most likely cause?
Answer: The most frequent cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[3][4][5]
Solutions:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.[2][6] Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using the freeze-pump-thaw technique for more sensitive reactions.[6][7]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment, from setup to completion.[2]
Question 2: My reaction is performed under a nitrogen atmosphere, but I still see homocoupling. What other factors could be at play?
Answer: Even with careful degassing, other factors can promote homocoupling. These include the choice of palladium catalyst, the base, and the ligands.
Solutions:
-
Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes be inefficient and can be accompanied by an initial homocoupling of the boronic acid.[8] Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that is designed to generate the active Pd(0) species cleanly and efficiently.[1][8]
-
Choice of Base: The base is crucial for activating the boronic acid, but a strong base can sometimes accelerate homocoupling.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong bases like sodium hydroxide (NaOH).[6] The optimal base is often substrate-dependent and may require screening.
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[4][9][10]
Question 3: What role do ligands play in minimizing homocoupling?
Answer: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. The right ligand can significantly suppress homocoupling.
Solutions:
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[6][11] Their steric bulk can physically hinder the formation of the intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]
-
Avoid Easily Oxidized Ligands: Some simple phosphine ligands can be oxidized in the presence of trace oxygen, which can lead to the formation of palladium species that promote homocoupling.
Frequently Asked Questions (FAQs)
Q1: Can the stability of this compound itself be an issue?
A1: Yes, heteroaryl boronic acids, including pyridine-based ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][12] This is another common side reaction that consumes your starting material. To minimize this, consider using anhydrous solvents, as water can facilitate protodeboronation.[12] If the problem persists, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be a viable strategy.[11][12]
Q2: How does reaction temperature affect homocoupling?
A2: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling and protodeboronation.[11] It is generally advisable to run the reaction at the lowest temperature that allows for an efficient rate of the desired cross-coupling. If you are observing significant byproduct formation, consider lowering the reaction temperature.
Q3: Is there an optimal order of addition for the reagents to minimize homocoupling?
A3: A common practice to minimize side reactions is to pre-heat the mixture of the aryl halide, base, and ligand in the degassed solvent before adding the boronic acid and finally the catalyst.[2] One suggested method involves heating the catalyst, base, solvent, and the coupling partner (aryl halide) for about 10 minutes at 60-80°C before adding the boronic acid.[2] This can help ensure the catalytic cycle is initiated efficiently towards cross-coupling.
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupling byproduct in Suzuki-Miyaura reactions. The goal is to select conditions that fall into the "Minimizes Homocoupling" column.
| Parameter | Minimizes Homocoupling | May Promote Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon, Nitrogen) | Presence of Oxygen (Air) | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][5] |
| Palladium Source | Pd(0) sources (e.g., Pd₂(dba)₃), efficient pre-catalysts | Pd(II) sources (e.g., Pd(OAc)₂) with inefficient reduction | Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions.[8][11] |
| Ligands | Bulky, electron-rich (e.g., SPhos, XPhos, NHCs) | Less bulky or easily oxidized ligands (e.g., PPh₃) | Bulky ligands sterically hinder the formation of homocoupling intermediates.[1][6] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | Strong bases (e.g., NaOH, NaOEt) | Strong bases can sometimes accelerate the rate of homocoupling.[6] |
| Additives | Mild reducing agents (e.g., Potassium Formate) | None | Additives can reduce any Pd(II) formed back to the active Pd(0) state.[4][9] |
| Temperature | Lowest effective temperature | High temperatures | Higher temperatures can increase the rate of side reactions.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv), and the ligand (e.g., SPhos, 1-5 mol %).[11]
-
Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times to ensure all oxygen is removed.[7][11]
-
Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[11]
-
Sparge the resulting suspension with the inert gas for 15-30 minutes to ensure thorough deoxygenation.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst, 0.5-2.5 mol %).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[12]
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[11]
Mandatory Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Pyridine Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for pyridine Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for pyridine Suzuki reactions?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[1] For challenging substrates, such as many pyridine derivatives, it is often advisable to begin optimization studies within a higher range of 2-5 mol% to ensure reaction initiation.[1][2] Subsequent experiments can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]
Q2: Why am I observing low or no product yield despite using a standard catalyst loading?
Low or no product formation in pyridine Suzuki couplings is a common issue and can be attributed to several factors even with adequate catalyst loading:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3][4][5] This is a well-documented challenge, sometimes referred to as the "2-pyridyl problem".[3] The presence of other coordinating groups, like amino groups, can exacerbate this issue.[1][2][5]
-
Inefficient Oxidative Addition: The carbon-halogen bond of the pyridine electrophile may be difficult to break, leading to a slow oxidative addition step, which is often rate-determining.[6] This is particularly true for less reactive chloropyridines.[4][6]
-
Slow Transmetalation: Electron-deficient pyridyl boronic acids or their derivatives can exhibit slow rates of transmetalation, a crucial step in the catalytic cycle.[3][4]
-
Protodeboronation: The pyridine boronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or other proton sources.[4][6][7]
Q3: When should I consider increasing the catalyst loading?
Increasing the catalyst loading, for instance from 1-2 mol% up to 5-10 mol%, can be a viable strategy to improve conversion for particularly difficult couplings.[1] This approach may help overcome partial catalyst inhibition or deactivation.[3][5] However, simply increasing the amount of catalyst is not always the most effective or economical solution. It is often more beneficial to first screen other reaction parameters such as ligand, base, solvent, and temperature.
Q4: Can a lower catalyst loading ever be beneficial?
Yes, in some instances, a lower catalyst concentration can be advantageous. Optimizing for a lower catalyst loading can help minimize side reactions such as homocoupling.[6] Furthermore, from a process chemistry perspective, minimizing the catalyst loading is crucial for reducing costs and simplifying the purification of the final product by reducing residual palladium levels. Protocols aiming for very low catalyst loadings (e.g., in the ppm range) have been developed, particularly for large-scale syntheses.[8]
Q5: How do I choose the right ligand to optimize catalyst performance?
The choice of ligand is critical for an efficient pyridine Suzuki coupling. For challenging substrates, bulky, electron-rich phosphine ligands are often more effective.[1][3][4][5][6][7] Ligands such as SPhos, XPhos, and RuPhos can promote the crucial oxidative addition step and stabilize the active catalytic species, sometimes preventing catalyst inhibition by the pyridine nitrogen.[1][3][4][5][7]
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue when developing pyridine Suzuki couplings. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxidation.[6] Thoroughly degas all solvents and reagents.[6][7]
-
Reagent Quality: Verify the purity and integrity of all reagents, including the aryl halide, boronic acid (or ester), base, and solvent.[7] Boronic acids can degrade over time.
-
Catalyst Quality: Ensure the palladium catalyst has been stored under appropriate inert conditions.[1] If using a Pd(II) pre-catalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[1][9]
Troubleshooting Steps:
-
Optimize the Ligand: If using a standard ligand like PPh₃, switch to a more robust, electron-rich, and bulky ligand such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands.[3][5][7]
-
Screen Bases: The choice of base is critical. If a weak base like Na₂CO₃ or K₂CO₃ is failing, consider screening stronger or different types of bases such as K₃PO₄ or Cs₂CO₃.[4][5][6][7]
-
Vary the Solvent: The solvent can significantly impact solubility and reaction rates. Screen common Suzuki coupling solvents like dioxane, toluene, or THF, sometimes with the addition of water.[7]
-
Increase Reaction Temperature: For unreactive substrates, particularly chloropyridines, increasing the temperature to 80-120 °C may be necessary.[1][6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[6][10]
-
Adjust Catalyst Loading: As a final step, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be attempted to overcome catalyst deactivation.[3][5]
Problem: Significant Side Product Formation
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[6][7][9] Ensure rigorous exclusion of air from the reaction. Optimizing the catalyst loading (sometimes a lower concentration is better) can also minimize homocoupling.[6]
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source instead of the palladium complex.[4][6][7]
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: Carefully screen the base and solvent, as some combinations can promote this side reaction.[2]
-
Data Presentation
Table 1: General Catalyst Loading Recommendations for Pyridine Suzuki Reactions
| Catalyst System | Typical Loading (mol%) | Substrate Reactivity | Notes |
| Pd(PPh₃)₄ | 2-5[2] | Bromo/Iodopyridines | A standard, air-sensitive catalyst. May be insufficient for challenging substrates.[6] |
| PdCl₂(dppf) | 3-5[2][11] | Bromo/Iodopyridines | Often used for a wide range of Suzuki couplings. |
| Pd(OAc)₂ / Ligand | 1-5[1] | General | Requires an external ligand. Bulky, electron-rich phosphine ligands are recommended for pyridines. |
| Buchwald Precatalysts | 1-5[5] | Chloro/Bromopyridines | Often more stable and provide sustained catalytic activity.[1] |
Table 2: Example Catalyst Loadings from Optimization Studies
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| 2-Amino-4-bromopyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | 1,4-Dioxane | - | [2] |
| 4-Pyridinylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | 3 | K₂CO₃ | MeCN/H₂O (4:1) | >90 | [11] |
| 2,3-dichloro-4-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / PᵗBu₃ | 10 (ligand) | - | - | Increased | [12] |
| Aryl Halide | Phenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | 1,4-Dioxane | 37-69 | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Pyridine Suzuki Coupling Reaction
This protocol provides a general workflow for setting up a Suzuki coupling reaction involving a pyridyl compound.
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask or sealed vial) equipped with a magnetic stir bar, add the pyridine halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas at least three times.[2][5][6]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (or the pre-catalyst) (1-5 mol%).[1][5]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Screening for Optimal Catalyst Loading
This protocol outlines a method for efficiently screening different catalyst loadings.
-
Stock Solution Preparation: Prepare a stock solution of the palladium catalyst and ligand in a degassed solvent to ensure accurate dispensing of small quantities.
-
Reaction Array Setup: In an array of reaction vials, add the pyridine halide, boronic acid derivative, and base as solids.
-
Catalyst Addition: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).
-
Solvent and Reaction: Add the degassed reaction solvent to each vial, seal them, and place them in a heating block set to the desired temperature.
-
Analysis: After a set reaction time, quench the reactions and analyze the conversion and yield in each vial using an internal standard with LC-MS or GC-MS. This will allow for a direct comparison of the effectiveness of each catalyst loading.
Mandatory Visualizations
Caption: A troubleshooting workflow for low-yield pyridine Suzuki coupling reactions.
Caption: A logical workflow for optimizing catalyst loading in pyridine Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
effect of temperature on 2-isobutoxypyridine-3-boronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-isobutoxypyridine-3-boronic acid, particularly concerning the effects of temperature. Below you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways. The first is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, especially in the presence of moisture or acidic/basic conditions.[1][2] The second is oxidation of the boronic acid group.[3] Both pathways can be accelerated by elevated temperatures. A third process, thermal dehydration, can lead to the formation of a cyclic anhydride known as a boroxine.[4]
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry environment, preferably at 2-8°C, under an inert atmosphere such as argon or nitrogen.[5] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[6] For long-term storage, temperatures of -20°C are also recommended.
Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could temperature be a factor?
A3: Yes, temperature plays a critical role. While Suzuki-Miyaura reactions often require heating, prolonged exposure to high temperatures can degrade the boronic acid before it has a chance to participate in the catalytic cycle, leading to lower yields.[1] It is advisable to use the lowest effective temperature and minimize reaction time. Additionally, ensure your solvents are degassed to prevent oxidation.
Q4: I observe a change in the physical appearance of my this compound upon storage at room temperature. What could be the reason?
A4: A change in appearance, such as clumping or discoloration, may indicate degradation. This could be due to exposure to moisture, leading to hydrolysis and potentially the formation of boroxines.[7] Storing the compound in a desiccator or under a dry, inert atmosphere can help mitigate these issues.[8]
Q5: How can I improve the stability of this compound for challenging reactions?
A5: If you are facing stability issues, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1] These derivatives often exhibit enhanced stability to air and moisture and can release the active boronic acid in situ under the reaction conditions.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent Analytical Results (NMR, HPLC)
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the compound has been stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container under an inert atmosphere.
-
Prepare analytical samples immediately before analysis.
-
If degradation is suspected, purify a small sample by recrystallization or chromatography before use.[9]
-
Issue 2: Low or No Yield in Cross-Coupling Reactions
-
Possible Cause 1: Thermal decomposition of the boronic acid during the reaction.
-
Troubleshooting Steps:
-
Lower the reaction temperature and/or shorten the reaction time.
-
Perform a time-course study to determine the optimal reaction time before significant degradation occurs.
-
-
-
Possible Cause 2: Protodeboronation due to residual water or acidic/basic impurities in the reaction mixture.
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents.
-
Ensure the base used in the reaction is fresh and of high purity.
-
Consider using a boronic ester derivative for improved stability.[10]
-
-
Issue 3: Formation of Impurities Detected by Mass Spectrometry
-
Possible Cause: Oxidative degradation or boroxine formation.
-
Troubleshooting Steps:
-
Degas all solvents thoroughly before use to remove dissolved oxygen.
-
Maintain an inert atmosphere (e.g., argon or nitrogen) over the reaction mixture.
-
Analyze the crude reaction mixture to identify potential byproducts corresponding to the deboronated starting material or the boroxine trimer.
-
Stability Data
While specific experimental stability data for this compound is not extensively published, the following table illustrates the expected stability profile based on the behavior of analogous arylboronic acids. This data is for illustrative purposes only.
| Temperature (°C) | Time (hours) | Purity (%) by HPLC (Illustrative) |
| -20 | 720 (30 days) | >99 |
| 4 | 720 (30 days) | 98 |
| 25 (Room Temp) | 24 | 95 |
| 25 (Room Temp) | 168 (7 days) | 88 |
| 60 | 1 | 92 |
| 60 | 6 | 75 |
| 100 | 1 | 80 |
| 100 | 6 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability by HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into several HPLC vials.
-
Incubation: Place the vials in temperature-controlled environments (e.g., -20°C, 4°C, 25°C, 60°C, and 100°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 6, 24, 168 hours), remove one vial from each temperature.
-
Analysis: Immediately dissolve the contents of the removed vial in a known volume of a suitable solvent (e.g., acetonitrile/water mixture). Analyze the sample by reverse-phase HPLC with UV detection.
-
Data Evaluation: Calculate the purity of the compound at each time point by measuring the peak area of the parent compound relative to the total peak area of all components.
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a heating rate of 10°C/min.[4]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This indicates the start of thermal decomposition.[4]
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Key factors influencing the degradation of this compound.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: 2-Isobutoxypyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-isobutoxypyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings with this compound often stem from a few common issues inherent to 2-substituted pyridine boronic acids:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] 2-Pyridylboronic acids are particularly susceptible to this issue.[2]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive palladium complexes and hindering the catalytic cycle.
-
Slow Transmetalation: The transfer of the pyridyl group from the boron to the palladium center can be sluggish for electron-deficient heterocyclic boronic acids.
Q2: What are the most common side reactions observed with this compound and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: To minimize this, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[3] These esters provide a slow release of the boronic acid under reaction conditions, keeping its concentration low and reducing the likelihood of protodeboronation.[1] Using anhydrous conditions or minimizing the amount of water can also be beneficial.
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4] To reduce homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source directly or a highly efficient precatalyst system can also be effective.
Q3: How does the 2-isobutoxy group affect the reactivity of the pyridine-3-boronic acid?
A3: The 2-isobutoxy group is an electron-donating group. Generally, electron-donating groups on the boronic acid partner can enhance the rate of the Suzuki-Miyaura reaction.[5] This electron-donating nature can help to counteract the electron-withdrawing effect of the pyridine nitrogen, potentially making it more reactive than an unsubstituted pyridylboronic acid. However, the steric bulk of the isobutoxy group might also influence the approach to the metal center, and the inherent instability of the 2-pyridylboronic acid moiety remains a key consideration.
Q4: How should I store this compound to maintain its reactivity?
A4: Like many boronic acids, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. For long-term storage, refrigeration or freezing is recommended. Exposure to moisture and air can lead to decomposition and the formation of boroxines (anhydrides), which can affect reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degradation of boronic acid (protodeboronation) | • Use a fresh or properly stored batch of boronic acid.• Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[3]• Use anhydrous solvents and reagents, or minimize water content. |
| Inefficient catalyst system | • Screen different palladium catalysts and ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6]• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | |
| Inappropriate base | • The choice of base is crucial. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize boronic acid degradation.[5] For challenging couplings, Cs₂CO₃ can be effective.[7] | |
| Suboptimal solvent | • Common solvents include dioxane, THF, and DMF, often with a small amount of water.[4] The optimal solvent system is substrate-dependent and may require screening. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | • Ensure thorough degassing of solvents and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).• Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction. |
| Inefficient reduction of Pd(II) precatalyst | • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).• If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to Pd(0). | |
| Unreacted Starting Material (Aryl Halide) | Inefficient oxidative addition | • For less reactive aryl chlorides, a more active catalyst system is often required (e.g., using Buchwald ligands like SPhos or XPhos).[6]• Increase the reaction temperature. |
| Catalyst deactivation | • The pyridine nitrogen can poison the catalyst. Using bulky ligands can shield the palladium center and prevent deactivation.[6] |
Data Presentation: Comparative Performance of Reaction Conditions
The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of substituted pyridylboronic acids with various aryl halides under different conditions. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a strong indication of expected performance.
Table 1: Comparison of Catalyst Systems for the Coupling of 2-Substituted Pyridylboronates
| Catalyst System | Ligand | Base | Solvent | Aryl Halide | Yield (%) | Reference |
| Pd₂(dba)₃ | 1 (a phosphite ligand) | KF | Dioxane | 4-Bromoanisole | 74 | [6] |
| Pd₂(dba)₃ | 1 (a phosphite ligand) | KF | Dioxane | 2-Bromotoluene | 85 | [6] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | PyFluor | 5-89 | [8] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 2-Bromopyridine | ~60 | [9] |
Table 2: Comparison of Bases for the Coupling of Pyridyl Halides/Boronic Acids
| Base | Catalyst | Ligand | Solvent | Coupling Partners | Yield (%) | Reference |
| K₂CO₃ | Pd(OAc)₂ | SPhos | Toluene/H₂O | 2-Bromo-4-methylpyridine + Phenylboronic acid | 81 | [3] |
| Na₂CO₃ | Pd(PPh₃)₄ | PPh₃ | Toluene/H₂O | 4-Bromotoluene + Phenylboronic acid | 98 | [7] |
| K₃PO₄ | Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine + Phenylboronic acid | 85 | [10] |
| Cs₂CO₃ | Pd(OAc)₂ | SPhos | 1,4-Dioxane/H₂O | 2-Chloropyridine + Pyridine-3-boronic acid | High | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity of 2-Isobutoxypyridine-3-boronic Acid: A Comparative Guide for Cross-Coupling Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate building block is paramount to the success of synthetic campaigns. This guide provides a comparative analysis of the reactivity of 2-isobutoxypyridine-3-boronic acid against other pyridine boronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to facilitate informed decisions in reaction design and optimization.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry. The choice of the organoboron reagent is critical, as its stability and reactivity directly influence reaction efficiency and yield. Pyridine boronic acids are a key class of building blocks, and their reactivity is significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.
General Reactivity Trends of Pyridine Boronic Acids
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is largely dictated by the position of the boronic acid moiety. Generally, 3- and 4-pyridylboronic acids are more stable and exhibit higher reactivity compared to their 2-pyridyl counterparts.[1] This phenomenon, often termed the "2-pyridyl problem," arises from the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids, which can lead to catalyst inhibition and a higher propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1]
Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the organic group, often leading to higher yields in the Suzuki-Miyaura coupling. Conversely, strong electron-withdrawing groups can decrease reactivity. The presence of an alkoxy group, such as an isobutoxy group, at the 2-position of a pyridine-3-boronic acid is expected to favorably influence its reactivity.
Quantitative Performance Comparison
While a direct head-to-head comparison of this compound with other pyridine boronic acids under identical conditions is not extensively documented in the literature, we can infer its performance based on studies of structurally similar compounds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyridine boronic acids with different aryl halides. This data illustrates the impact of the boronic acid's substitution pattern on the reaction outcome.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Methoxy-3-pyridylboronic acid | 3-Amino-2-chloropyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 85 |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | High Yield (Specific % not stated)[2] |
| Pyridine-4-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good Yield (Specific % not stated)[1] |
| 2-Pyridylboronic acid | Aryl Bromides | Pd₂(dba)₃ / Phosphite Ligand | KF | 1,4-Dioxane | 74-91 (as lithium triisopropyl boronate)[3] |
| 2-Chloro-5-pyridylboronic acid | 3-Amino-2-chloropyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Comparable to 2-methoxy analogues[4] |
Note: The yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The data presented is for illustrative purposes to highlight general reactivity trends.
Based on the high yield observed for 2-methoxypyridine-3-boronic acid, it is anticipated that this compound would also serve as an excellent coupling partner in Suzuki-Miyaura reactions. The electron-donating nature of the isobutoxy group is expected to enhance the reactivity of the boronic acid, leading to high yields of the desired biaryl products.
Key Factors Influencing Reactivity
Several factors contribute to the differential reactivity observed among pyridine boronic acids:
-
Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the carbon atom bearing the boron, facilitating the transmetalation step in the catalytic cycle. The isobutoxy group in this compound is an electron-donating group, which is expected to enhance its reactivity.
-
Steric Hindrance: While the isobutoxy group is bulkier than a methoxy group, its position at the 2-position is not expected to significantly hinder the approach of the palladium catalyst to the 3-position boronic acid group.
-
Stability and Protodeboronation: 3-Pyridylboronic acids are generally more stable and less prone to protodeboronation than 2-pyridylboronic acids.[1] The presence of a substituent at the 2-position can further stabilize the C-B bond.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridine boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pyridine boronic acid (e.g., this compound) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 2-24 hours).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2][5]
Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.
Procedure:
-
Combine the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if used), and base in a microwave reaction vessel.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent.
-
Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
Work-up and purify the product as described in the general procedure.
Visualizing the Process
To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Conclusion
References
A Comparative Guide to 2-Isobutoxypyridine-3-boronic Acid and Its Pinacol Ester
For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding pinacol ester is a critical decision that influences reaction efficiency, stability, and handling. This guide provides an objective comparison of 2-isobutoxypyridine-3-boronic acid and its pinacol ester, offering a clear trade-off between reactivity and stability.
Executive Summary: The Reactivity vs. Stability Trade-Off
The primary distinction between this compound and its pinacol ester lies in a classic balance of chemical properties. Boronic acids are generally more reactive in Suzuki-Miyaura cross-coupling reactions, which can lead to faster conversion rates.[1][2][3] This heightened reactivity stems from the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[3][4] However, this reactivity comes at the cost of stability. Boronic acids are prone to degradation pathways such as oxidation and protodeboronation, and they can undergo dehydration to form cyclic boroxine trimers, complicating storage and stoichiometric calculations.[3][5]
Conversely, this compound pinacol ester offers significantly enhanced stability.[6][7] The pinacol group provides steric protection to the boron center, making the ester more resistant to hydrolysis and oxidation.[6] This stability translates to a longer shelf-life, easier handling, and greater compatibility with standard purification techniques like silica gel chromatography, where polar boronic acids can perform poorly.[3][8][9] While generally less reactive than the free acid, the pinacol ester is a highly effective coupling partner, often used directly in reactions where it is hydrolyzed in situ to the active boronic acid under basic conditions.[5][10]
Data Presentation: Physicochemical and Performance Comparison
The selection between the acid and its ester can be guided by their fundamental properties and behavior in a laboratory setting.
Table 1: Physicochemical Properties
| Property | This compound | This compound Pinacol Ester |
| Molecular Formula | C₉H₁₄BNO₃[11] | C₁₅H₂₄BNO₂ |
| Molecular Weight | 195.03 g/mol [11] | 277.18 g/mol |
| CAS Number | 1218790-95-4[11] | Not broadly available |
| Physical State | Typically a white to off-white solid | Typically a solid or oil[8][9] |
| Solubility | Soluble in methanol[12]; solubility in aqueous solutions can be pH-dependent and may be low in organic solvents[13] | Generally good solubility in common organic solvents (e.g., THF, Dioxane, DMF)[14][15] |
Table 2: Comparative Performance and Handling
| Feature | This compound | This compound Pinacol Ester |
| Stability & Storage | Lower stability; sensitive to air and moisture.[5] Prone to boroxine formation. Requires storage under inert atmosphere at low temperatures for long-term stability.[3] | High stability; less sensitive to air and moisture.[3][7] Can often be stored at room temperature.[3] |
| Reactivity | Generally higher reactivity and faster reaction rates in Suzuki-Miyaura couplings.[1][3] | Generally lower reactivity; reaction may require higher temperatures or longer times.[16] |
| Handling | Can be challenging to handle and weigh accurately due to its hygroscopic nature and tendency to form boroxines.[3][5] | Easier to handle, weigh, and dispense as a stable, often crystalline solid.[3] |
| Purification | Difficult to purify via standard silica gel chromatography due to high polarity and potential for decomposition on the column.[8][9] | Readily purified by standard silica gel chromatography.[3][10] |
| Reaction Setup | Used directly as the active species in the catalytic cycle. | Serves as a stable precursor that is hydrolyzed in situ under basic reaction conditions to generate the active boronic acid.[5] |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. These illustrate the practical application of both reagents. Note: Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require specific optimization.
Protocol 1: Using this compound
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., dioxane/water or DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Protocol 2: Using this compound Pinacol Ester
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.). The use of an aqueous base is common to facilitate the in situ hydrolysis of the ester.[2][5]
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or ACN/water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until reaction completion. The in situ hydrolysis of the pinacol ester to the boronic acid occurs under these conditions.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and/or brine. The byproduct, pinacol, is water-soluble and typically removed during the aqueous wash. Dry the organic layer, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizing Key Chemical Relationships
Diagrams can clarify the underlying chemical principles governing the choice between the boronic acid and its ester.
Caption: Equilibrium between the boronic acid, its stable pinacol ester, and the dehydrated boroxine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. This compound | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. scbt.com [scbt.com]
- 15. 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester (919347-20-9) for sale [vulcanchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Pyridine Suzuki Coupling: A Guide to Alternative Reagents
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, the incorporation of pyridine moieties, particularly at the 2-position, is fraught with challenges, primarily due to the inherent instability of the corresponding boronic acids. This guide provides a comprehensive comparison of alternative reagents to the often-problematic 2-alkoxypyridine-3-boronic acids, offering experimental data and detailed protocols to facilitate the selection of the most suitable coupling partner for your synthetic needs.
The "2-pyridyl problem" is a well-documented phenomenon in Suzuki couplings, characterized by facile protodeboronation (the loss of the boronic acid group) and catalyst inhibition by the pyridine nitrogen.[1] These issues often lead to low and inconsistent yields, hindering the efficient synthesis of target molecules. To address these challenges, a range of more stable and reliable alternative reagents have been developed. This guide will compare the performance of several key alternatives: other pyridine boronic acids, boronic esters (pinacol esters), potassium trifluoroborate salts, N-methyliminodiacetic acid (MIDA) boronates, and pyridine-2-sulfonates.
Comparative Performance of Alternative Reagents
The choice of boron reagent can significantly impact the outcome of a Suzuki coupling reaction involving a pyridine scaffold. The following table summarizes the performance of various alternatives to 2-isobutoxypyridine-3-boronic acid, with a focus on yield and stability. It is important to note that direct head-to-head comparisons under identical conditions are often unavailable in the literature; therefore, the presented data is a compilation from various sources to provide a relative performance overview.
| Reagent Class | Specific Example | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Boronic Acid | 2-Chloropyridine-3-boronic acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent | [2] |
| Pyridine Boronic Acid | Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [1] |
| Boronic Ester | 2-Pyridyl Pinacol Boronate | Aryl Bromide | Pd₂(dba)₃ / Various | KF | 1,4-Dioxane | 110 | - | Moderate | [3] |
| Boronic Ester | 2-Pyridyl Pinacol Boronate | Aryl Halide | Pd(OAc)₂ / dppf | Cs₂CO₃ | DMF | 100 | 16 | 76-88 | [4] |
| Potassium Trifluoroborate | Potassium 2-pyridyltrifluoroborate | Aryl Halide | - | - | - | - | - | Generally Good | [5] |
| MIDA Boronate | 2-Pyridyl MIDA Boronate | Aryl Chloride | Pd(OAc)₂ / SPhos | KOAc | 1,4-Dioxane | 100 | 12-24 | High | [6] |
| Pyridine-2-sulfonate | Pyridine-2-sulfinate | Aryl Halide | Pd Catalyst | - | - | - | >80 in many cases | Superior to Boronic Acids | [7][8] |
Key Observations:
-
Pyridine Boronic Acids: While functional, they are often susceptible to decomposition, requiring careful optimization of reaction conditions.[1]
-
Boronic Esters (Pinacol): These offer improved stability over boronic acids but may still present challenges in achieving high yields, sometimes requiring specific ligands or additives like Cu(I) salts.[3][4]
-
Potassium Trifluoroborates: These air-stable, crystalline solids provide a slow release of the boronic acid, which can suppress side reactions and improve yields.[5]
-
MIDA Boronates: Hailed as a transformative solution, MIDA boronates are exceptionally stable, crystalline solids that offer a controlled, slow release of the boronic acid in situ.[6] This minimizes protodeboronation and leads to consistently higher yields, particularly with challenging aryl chlorides.[6]
-
Pyridine-2-sulfonates: These have emerged as highly effective alternatives, demonstrating superior stability and often providing significantly higher yields compared to their boronic acid counterparts.[7]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative experimental protocols for Suzuki coupling reactions using some of the discussed alternative reagents.
Protocol 1: Suzuki Coupling of 2-Chloropyridine-3-boronic Acid with an Aryl Bromide[2]
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), 2-chloropyridine-3-boronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride[6]
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.1 eq), aryl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), copper(II) acetate (Cu(OAc)₂, 10 mol%), and potassium acetate (KOAc, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and then diethanolamine (20 mol%) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for completion.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, followed by a standard aqueous work-up and purification by column chromatography.
Protocol 3: Suzuki Coupling of Potassium Alkyltrifluoroborate with an Aryl Chloride[9]
-
Reaction Setup: A 25 mL Schlenk tube is charged with the aryl chloride (0.5 mmol, 1.0 eq), potassium alkyltrifluoroborate (0.525 mmol, 1.05 eq), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added. The mixture is stirred and sparged with argon for 15 minutes.
-
Catalyst Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) are combined and then added to the reaction mixture under a positive pressure of argon.
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80 °C.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Visualizing the Advantage of Stabilized Boron Reagents
To better understand the benefits of using stabilized boron reagents like MIDA boronates and potassium trifluoroborates, the following diagram illustrates the "slow-release" strategy that mitigates the common pitfalls of using unstable boronic acids in Suzuki coupling reactions.
Caption: Workflow comparing conventional vs. slow-release Suzuki coupling.
Conclusion
The challenges associated with the use of 2-alkoxypyridine-3-boronic acids and other unstable pyridyl boronic acids in Suzuki-Miyaura coupling can be effectively overcome by employing more stable alternative reagents. MIDA boronates and pyridine-2-sulfonates, in particular, have demonstrated superior performance, offering high stability and leading to significantly improved and more consistent yields. Boronic esters and potassium trifluoroborate salts also represent viable alternatives that can enhance reaction outcomes. The selection of the optimal reagent will depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. By leveraging the information and protocols provided in this guide, researchers can make more informed decisions to streamline the synthesis of complex pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
A Head-to-Head Comparison: 2-Isobutoxypyridine-3-boronic Acid vs. Potassium 2-Isobutoxypyridine-3-trifluoroborate in Synthetic Chemistry
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of reagents for carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of these efforts, and the selection of the organoboron species is a critical determinant of a reaction's success. This guide provides an in-depth, objective comparison between 2-isobutoxypyridine-3-boronic acid and its corresponding potassium trifluoroborate salt, offering researchers the data and protocols needed to make an informed decision for their specific applications.
Potassium trifluoroborate salts are emerging as a superior alternative to traditional boronic acids, addressing the inherent instability that can plague the latter.[1] Many heteroarylboronic acids are susceptible to protodeboronation, a process that cleaves the carbon-boron bond and renders the reagent inactive, leading to inconsistent yields and the need for stringent storage conditions.[1] In contrast, potassium trifluoroborates, as tetracoordinate boron species, are significantly more stable, often presenting as bench-stable crystalline solids that can be stored for extended periods without degradation.[1][2] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, frequently with higher yields, especially for challenging heteroaryl systems.[1]
Physicochemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of these reagents is the first step in selecting the appropriate compound for a given synthetic transformation. The following table summarizes these key characteristics.
| Property | This compound | Potassium 2-isobutoxypyridine-3-trifluoroborate |
| Molecular Formula | C₉H₁₄BNO₃[3][4] | C₉H₁₃BF₃KNO₂ |
| Molecular Weight | 195.03 g/mol [3] | 269.11 g/mol |
| CAS Number | 1218790-95-4[3][4] | Not readily available |
| Appearance | Typically a white to off-white solid | Typically a white, crystalline solid[2] |
| Stability | Prone to dehydration to form cyclic anhydrides (boroxines) and susceptible to protodeboronation, especially in solution.[5] Requires careful storage. | Air- and moisture-stable, often indefinitely.[2][6] Can be handled on the benchtop without special precautions. |
| Handling | Often requires inert atmosphere for long-term storage and handling to prevent degradation. Can be difficult to purify and may have uncertain stoichiometry. | Easy to handle and weigh accurately due to its solid, crystalline nature. |
| Solubility | Generally soluble in organic solvents like methanol, THF, and dioxane. | Soluble in polar solvents like methanol and water; less soluble in nonpolar organic solvents. |
Performance in Suzuki-Miyaura Cross-Coupling
The primary application for both this compound and its trifluoroborate salt is the Suzuki-Miyaura cross-coupling reaction. While boronic acids have been the traditional choice, potassium trifluoroborates offer significant advantages that lead to improved reaction outcomes.
The enhanced stability of the trifluoroborate salt directly addresses the limitations of the boronic acid. Boronic acids, particularly electron-deficient heteroaryl boronic acids, can undergo facile protodeboronation under the basic conditions of the Suzuki-Miyaura reaction, leading to diminished yields of the desired product. The trifluoroborate group is more robust under these conditions, and the active boronic acid is slowly released in situ, maintaining a low concentration of the reactive species and minimizing side reactions.[2]
While direct comparative yield data for this compound and its trifluoroborate salt under identical conditions is not extensively published, the general trend observed in the literature strongly favors trifluoroborate salts for heteroaryl systems.[1] The following table provides representative data for the coupling of other heteroaryl boron reagents.
| Heteroaryl Boron Reagent | Coupling Partner | Product | Yield (Boronic Acid) | Yield (Trifluoroborate) |
| 2-Thiopheneboronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | ~60% | >95% |
| 3-Pyridylboronic acid | 4-Chlorotoluene | 3-(4-Methylphenyl)pyridine | ~50% | ~85% |
| 2-Furylboronic acid | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)furan | ~70% | >95% |
Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, and ligand used. The data illustrates the general performance improvement observed with trifluoroborate salts.[1]
Experimental Protocols
To facilitate the adoption of these reagents, detailed experimental protocols are provided below.
Synthesis of Potassium 2-Isobutoxypyridine-3-trifluoroborate
This procedure outlines the conversion of the boronic acid to its more stable trifluoroborate salt.[1][2]
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate should form.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add acetone to the remaining aqueous mixture to further precipitate the trifluoroborate salt.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the cross-coupling of an aryl halide with either the boronic acid or the trifluoroborate salt.
Materials:
-
This compound OR Potassium 2-isobutoxypyridine-3-trifluoroborate (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask or sealed tube, add the aryl halide, the boron reagent (boronic acid or trifluoroborate salt), the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the key differences in workflow and the catalytic cycle involving the trifluoroborate salt.
Caption: Comparative workflow for handling boronic acids versus potassium trifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-suppliers.eu [chemical-suppliers.eu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to Pyridine Boronic Acid Isomers
For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing the efficiency, reproducibility, and success of synthetic endeavors. Among the plethora of reagents utilized in modern organic synthesis, pyridine boronic acids stand out for their utility in constructing complex molecules. However, the isomeric position of the boronic acid group on the pyridine ring dramatically impacts the compound's stability. This guide provides an objective comparison of the stability of 2-, 3-, and 4-pyridine boronic acid isomers, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
The inherent chemical nature of pyridine boronic acids makes them susceptible to degradation, primarily through protodeboronation and oxidation. The position of the boronic acid moiety significantly influences the rate of these degradation pathways. Understanding these differences is paramount for reaction optimization, reagent handling, and storage.
Comparative Stability Data
The stability of pyridine boronic acid isomers varies dramatically, with the 2-substituted isomer being notoriously unstable compared to its 3- and 4-substituted counterparts. This difference is primarily attributed to the propensity of 2-pyridine boronic acid to undergo rapid protodeboronation.
| Isomer | Key Stability Characteristic | Quantitative Data (Protodeboronation Half-life) | Reference |
| 2-Pyridine Boronic Acid | Highly unstable, prone to rapid protodeboronation. | ~25-50 seconds (at pH 7, 70°C in aqueous-organic solution) | [1][2][3] |
| 3-Pyridine Boronic Acid | Generally stable with a good balance of reactivity. | > 1 week (at pH 12, 70°C in aqueous-organic solution) | [1][2][3] |
| 4-Pyridine Boronic Acid | Generally stable, though sometimes considered less stable than the 3-isomer. | > 1 week (at pH 12, 70°C in aqueous-organic solution) | [1][2][3] |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, standardized protocols for assessing the stability of pyridine boronic acids are crucial. The following are generalized methodologies for common analytical techniques used for this purpose.
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its degradation products, allowing for quantification of stability over time.
-
Objective: To quantify the percentage of the intact pyridine boronic acid isomer and its degradation products under various stress conditions (e.g., thermal, pH, oxidative).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column with low silanol activity is recommended to minimize on-column hydrolysis of the boronic acid.[4]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile). The pH of the mobile phase should be carefully controlled.
-
Procedure:
-
Prepare a stock solution of the pyridine boronic acid isomer in a suitable solvent.
-
Subject aliquots of the solution to different stress conditions (e.g., elevated temperature, acidic pH, basic pH, presence of an oxidizing agent like hydrogen peroxide).
-
At specified time intervals, inject the samples into the HPLC system.
-
Monitor the peak area of the parent boronic acid and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
-
¹H NMR Spectroscopy for Degradation Monitoring
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of pyridine boronic acids in solution.
-
Objective: To observe the disappearance of signals corresponding to the pyridine boronic acid and the appearance of signals from its degradation products (e.g., the corresponding pyridine from protodeboronation).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the boronic acid is soluble (e.g., D₂O, DMSO-d₆).
-
Procedure:
-
Dissolve a known amount of the pyridine boronic acid isomer in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.
-
Subject the NMR tube to the desired stress condition (e.g., by placing it in a heated oil bath).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals of the parent compound and the degradation product to monitor the progress of the degradation. The rate of degradation can be determined by plotting the relative integral values against time.[1][2][3]
-
Degradation Pathways and Experimental Workflow
The primary degradation pathway for the unstable 2-pyridine boronic acid is protodeboronation, which is facilitated by the formation of a zwitterionic intermediate under neutral pH conditions. In contrast, oxidative degradation is a more general pathway that can affect all isomers, particularly in the presence of reactive oxygen species.
References
- 1. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
Performance of 2-Isobutoxypyridine-3-boronic Acid in Suzuki-Miyaura Coupling with Diverse Aryl Halides: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of the performance of 2-isobutoxypyridine-3-boronic acid in reactions with different classes of aryl halides—iodides, bromides, and chlorides. Understanding these performance differences is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules.
General Reactivity Trends and Expected Performance
Based on the known mechanisms of Suzuki-Miyaura couplings, we can anticipate the following performance characteristics when coupling this compound with various aryl halides:
-
Aryl Iodides: These are the most reactive coupling partners. Reactions with aryl iodides are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, generally resulting in high to excellent yields.
-
Aryl Bromides: As moderately reactive substrates, aryl bromides typically require slightly more forcing conditions than aryl iodides. This may include higher temperatures, longer reaction times, or the use of more sophisticated palladium catalysts and ligands to achieve comparable yields.
-
Aryl Chlorides: Being the least reactive, aryl chlorides present the greatest challenge. Their strong C-Cl bond necessitates the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to facilitate the difficult oxidative addition step. Reactions with aryl chlorides generally require higher temperatures and longer durations, and may still result in lower yields compared to their bromo and iodo counterparts.
Hypothetical Performance Data
To illustrate the expected trend, the following table summarizes hypothetical quantitative data for the coupling of this compound with a representative aryl halide from each class. These values are based on typical outcomes for similar Suzuki-Miyaura reactions.
| Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| 4-Chloroanisole | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 70 |
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound and an aryl halide is provided below. Please note that specific conditions should be optimized for each substrate combination.
Materials:
-
This compound
-
Aryl halide (iodide, bromide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the base (2.0 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-isobutoxy-3-arylpyridine.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Applications of 2-Alkoxypyridine-3-boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 2-alkoxypyridine-3-boronic acids, valuable building blocks in organic synthesis and medicinal chemistry. We will objectively compare their performance with alternative reagents, supported by available experimental data, and provide detailed methodologies for key reactions.
Introduction
2-Alkoxypyridine-3-boronic acids, such as the commercially available 2-methoxy and 2-ethoxy derivatives, are versatile reagents primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their unique electronic and steric properties make them attractive for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of the alkoxy group at the 2-position of the pyridine ring can influence the reactivity of the boronic acid and the properties of the final product.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The performance of 2-alkoxypyridine-3-boronic acids in these reactions is often compared to other substituted boronic acids, such as phenylboronic acid or other pyridylboronic acid derivatives.
While direct head-to-head comparative studies under identical conditions are limited in the literature, we can infer performance based on reported yields in similar reactions. The electron-donating nature of the alkoxy group can influence the nucleophilicity of the boronic acid and its rate of transmetalation in the catalytic cycle.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| 2-Methoxypyridine-3-boronic acid | 5-Bromopyrimidine | Not specified | Not specified | Endothermic reaction | [1] |
| Phenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 81 | [2] |
| 4-Methoxyphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 92 (on a similar substrate) | [2] |
| 4-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 80 (representative) | [2] |
| 3-Thienylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 73 (representative) | [2] |
Note on Data: The data for 2-methoxypyridine-3-boronic acid indicates the reaction is endothermic, suggesting it may require more forcing conditions compared to some other boronic acids. The yields for other boronic acids with a similar pyridine coupling partner are provided for a general comparison of reactivity.
Applications in Medicinal Chemistry: Kinase Inhibitors
A significant application of 2-alkoxypyridine-3-boronic acids is in the synthesis of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. The pyridine moiety is a common scaffold in kinase inhibitors, and the substituents on this ring play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.
A study on isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C lipid kinases demonstrated that the introduction of a methoxy group on the pyridinyl ring of the boronic acid used in the synthesis yielded a potent inhibitor.
Table 2: Biological Activity of Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Isothiazolo[4,3-b]pyridine analogue with 3-(2-methoxypyridin-3-yl)ethynyl substituent | PIKfyve | low nM range | [3] |
| RMC-113 (parent compound with unsubstituted pyridinyl) | PIKfyve | Not specified | [3] |
| Analogue with 3-(pyridin-3-yl) substituent (no alkyne linker) | PIKfyve | 0.602 | [3] |
This data suggests that the presence of the 2-methoxy group on the pyridine ring, introduced via the corresponding boronic acid, is compatible with and can contribute to high inhibitory potency.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 2-alkoxypyridine-3-boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Alkoxypyridine-3-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide, 2-alkoxypyridine-3-boronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
2-Alkoxypyridine-3-boronic acids are valuable and versatile building blocks in modern organic synthesis. Their primary application lies in the Suzuki-Miyaura cross-coupling reaction to construct complex molecular architectures, particularly for the development of novel kinase inhibitors and other biologically active compounds. While direct quantitative comparisons with other boronic acids are not always readily available, the existing literature demonstrates their successful incorporation into potent molecules. The provided experimental protocol and workflows serve as a guide for researchers to effectively utilize these reagents in their synthetic endeavors. Further systematic studies comparing the reactivity and impact on biological activity of 2-alkoxypyridine-3-boronic acids against a broader range of analogues would be highly beneficial to the scientific community.
References
Safety Operating Guide
2-Isobutoxypyridine-3-boronic acid proper disposal procedures
Proper disposal of 2-Isobutoxypyridine-3-boronic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified with specific health and environmental hazards that necessitate a structured disposal protocol. Adherence to institutional and local regulations is paramount.
Hazard Profile
Before handling, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), the primary concerns are:
-
Reproductive Toxicity (Category 1B): H360 - May damage fertility or the unborn child.
-
Acute Aquatic Hazard (Category 3): H402 - Harmful to aquatic life.
Ingestion or absorption of borates, the chemical class to which this compound belongs, can lead to a range of adverse health effects, including nausea, vomiting, and more severe complications.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Chemical safety goggles or face shield |
| Skin and Body Protection | Protective clothing, such as a lab coat |
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Containment:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is tightly sealed to prevent leaks or spills.
-
Sweep up any solid spills and place the material into a suitable container for disposal; avoid generating dust.[1][2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture on the label.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Disposal:
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent.
-
Collect any rinsate from cleaning as hazardous waste.
-
Contaminated clothing should be removed immediately and washed before reuse.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 2-Isobutoxypyridine-3-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Hazard Summary
Based on data from related pyridine boronic acids, 2-Isobutoxypyridine-3-boronic acid is anticipated to be a hazardous substance. The primary hazards associated with this class of compounds are:
-
Skin Irritation: May cause irritation upon contact with the skin.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3][4]
-
Harmful if Swallowed: Ingestion may be harmful.[5]
It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation. Gloves should be inspected before use. |
| Body Protection | A laboratory coat should be worn. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[1] | Prevents the inhalation of irritating dust particles.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to control exposure.
-
Avoid the formation of dust during handling and weighing.[1][2][6]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[2][5]
Spill Management:
-
Minor Spills: In case of a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2][5] The area should then be cleaned with soap and water.
-
Major Spills: For larger spills, evacuate the area and follow emergency procedures.
Waste Disposal:
-
Dispose of waste material in a designated, labeled hazardous waste container.[1][2][5]
-
Contaminated containers should be treated as hazardous waste.
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.[1][2][6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
